Product packaging for BMS-986188(Cat. No.:)

BMS-986188

Cat. No.: B606294
M. Wt: 535.5 g/mol
InChI Key: BBCHHZHONQIODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMS 986188 is a positive allosteric modulator of δ-opioid receptors, with an EC50 value of 0.05 μM in a β-arrestin recruitment assay in the presence, but not absence, of the opioid receptor agonist leu-enkephalin. It is selective for δ- over μ-opioid receptors (EC50 = >10 μM) in the presence of leu-enkephalin and the μ-opioid receptor agonist endomorphin 1, respectively.>BMS-986188 is a novel Potent and Selective Positive Allosteric Modulator of the delta-Opioid Receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H31BrO4 B606294 BMS-986188

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[4-[(2-bromophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31BrO4/c1-29(2)13-22(32)27-24(15-29)35-25-16-30(3,4)14-23(33)28(25)26(27)18-9-11-20(12-10-18)34-17-19-7-5-6-8-21(19)31/h5-12,26H,13-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCHHZHONQIODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC5=CC=CC=C5Br)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-986188

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986188 is a selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). As a PAM, it does not directly activate the receptor but rather enhances the affinity and/or efficacy of endogenous or exogenous orthosteric agonists. This mechanism offers a promising therapeutic approach, potentially preserving the spatial and temporal resolution of endogenous signaling while mitigating the side effects associated with conventional opioid agonists. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on agonist-induced signaling and the experimental methodologies used for its characterization.

Core Mechanism of Action: Positive Allosteric Modulation of the δ-Opioid Receptor

This compound binds to a site on the δ-opioid receptor that is topographically distinct from the orthosteric binding pocket where endogenous ligands like enkephalins and synthetic agonists bind. This allosteric binding event induces a conformational change in the receptor that, in turn, enhances the binding affinity and/or signaling efficacy of an orthosteric agonist. The primary in vitro pharmacological effect of this compound is the potentiation of orthosteric agonist-induced downstream signaling pathways.

Signaling Pathway Modulation

The binding of an orthosteric agonist to the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This compound modulates these pathways by amplifying the agonist's effect. The key signaling pathways affected include G-protein activation, β-arrestin recruitment, and the modulation of adenylyl cyclase activity.

BMS-986188_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Orthosteric Agonist Orthosteric Agonist DOR δ-Opioid Receptor Orthosteric Agonist->DOR Binds to orthosteric site This compound This compound This compound->DOR Binds to allosteric site G_protein Gαi/o DOR->G_protein Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of

Caption: Simplified signaling pathway of the δ-opioid receptor modulated by this compound.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound in the presence of various orthosteric agonists. Data is primarily derived from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human δ-opioid receptor.

Table 1: Effect of this compound on Orthosteric Agonist Potency (EC50) in β-Arrestin Recruitment Assay

Orthosteric AgonistThis compound (µM)EC50 (nM)Fold Shift
Leu-enkephalin0150-
11510
SNC80025-
12.510
TAN670300-
13010

Table 2: Effect of this compound on Orthosteric Ligand Binding Affinity (Ki)

RadioligandOrthosteric CompetitorThis compound (µM)Ki (nM)Fold Shift
[3H]NaltrindoleLeu-enkephalin050-
1510
[3H]NaltrindoleSNC80010-
1110

Table 3: Effect of this compound on Orthosteric Agonist-Stimulated [35S]GTPγS Binding

Orthosteric AgonistThis compound (µM)EC50 (nM)Emax (% of Basal)
Leu-enkephalin0200150
120180
SNC80030200
13220

Table 4: Effect of this compound on Forskolin-Stimulated cAMP Accumulation

Orthosteric AgonistThis compound (µM)IC50 (nM)
Leu-enkephalin0100
110
SNC80015
11.5

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to promote the interaction between the δ-opioid receptor and β-arrestin 2.

  • Cell Line: U2OS cells stably co-expressing the human δ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment (DiscoverX PathHunter®).

  • Principle: Agonist activation of the receptor leads to the recruitment of β-arrestin-EA to the receptor-ProLink complex. This brings the EA and ProLink fragments into proximity, allowing for the formation of a functional β-galactosidase enzyme.

  • Protocol:

    • Cells are plated in 384-well white, clear-bottom tissue culture plates and incubated overnight.

    • This compound is pre-incubated with the cells for 30 minutes at 37°C.

    • A dose-response curve of the orthosteric agonist is then added, and the plates are incubated for 90 minutes at 37°C.

    • The PathHunter® detection reagent is added, and the plates are incubated for 60 minutes at room temperature.

    • Chemiluminescence is measured using a plate reader.

    • Data are normalized to the maximum response of a reference agonist and fitted to a four-parameter logistic equation to determine EC50 values.

Beta_Arrestin_Workflow Start Start Plate_Cells Plate U2OS-DOR-β-arrestin cells in 384-well plates Start->Plate_Cells Incubate_Overnight Incubate overnight at 37°C Plate_Cells->Incubate_Overnight Preincubate_PAM Pre-incubate with this compound (30 min, 37°C) Incubate_Overnight->Preincubate_PAM Add_Agonist Add orthosteric agonist (dose-response) Preincubate_PAM->Add_Agonist Incubate_Agonist Incubate for 90 min at 37°C Add_Agonist->Incubate_Agonist Add_Detection_Reagent Add PathHunter® detection reagent Incubate_Agonist->Add_Detection_Reagent Incubate_RT Incubate for 60 min at room temperature Add_Detection_Reagent->Incubate_RT Read_Chemiluminescence Measure chemiluminescence Incubate_RT->Read_Chemiluminescence Analyze_Data Normalize data and calculate EC50 Read_Chemiluminescence->Analyze_Data End End Analyze_Data->End PAM_Logical_Relationship cluster_inputs Molecular Inputs cluster_receptor Receptor Interaction cluster_effects Pharmacological Effects cluster_outcome Overall Outcome Orthosteric_Agonist Orthosteric Agonist DOR δ-Opioid Receptor Orthosteric_Agonist->DOR This compound This compound (PAM) This compound->DOR Increased_Affinity Increased Agonist Binding Affinity DOR->Increased_Affinity Increased_Efficacy Increased Agonist Signaling Efficacy DOR->Increased_Efficacy Amplified_Response Amplified Biological Response Increased_Affinity->Amplified_Response Increased_Efficacy->Amplified_Response

BMS-986188: A Technical Guide to a Delta-Opioid Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986188 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (δOR). As a PAM, it does not directly activate the receptor but enhances the effect of endogenous or exogenous orthosteric agonists. This mechanism offers the potential for a more nuanced and safer therapeutic profile compared to traditional opioid agonists, with possible applications in treating pain and depression. This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, primarily derived from the seminal work by Burford et al. (2015) in the Journal of Medicinal Chemistry.

Table 1: In Vitro Potency and Selectivity of this compound

AssayCell LineOrthosteric AgonistParameterValueReference
β-Arrestin RecruitmentCHO-OPRD1Leu-enkephalin (EC20)EC500.05 µM[1]
β-Arrestin RecruitmentCHO-OPRM1Endomorphin I (EC20)EC50>10 µM[1]

Table 2: Functional Activity of this compound in Various Assays

AssayCell LineOrthosteric AgonistEffect of this compoundReference
G Protein Activation ([35S]GTPγS Binding)CHO-hDORSNC80Potentiation of SNC80 Emax[1]
Adenylyl Cyclase Inhibition (cAMP)CHO-hDORLeu-enkephalinPotentiation of Leu-enkephalin potency[1]
ERK PhosphorylationCHO-hDORLeu-enkephalinPotentiation of Leu-enkephalin potency[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in Burford et al. (2015) and general best practices for these assays.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated δ-opioid receptor, a key step in receptor desensitization and signaling.

Materials:

  • CHO-K1 cells stably co-expressing the human δ-opioid receptor (OPRD1) and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® by DiscoveRx).

  • Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Orthosteric agonist: Leu-enkephalin.

  • This compound.

  • Detection reagents for the enzyme complementation system.

  • White, opaque 384-well microplates.

Procedure:

  • Cell Plating: Seed the CHO-OPRD1 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium. Prepare a fixed concentration of leu-enkephalin (EC20 concentration, predetermined).

  • Treatment: Add this compound dilutions to the cell plates, followed by the addition of the EC20 concentration of leu-enkephalin. Incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

[35S]GTPγS Binding Assay

This functional assay assesses G protein activation by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Materials:

  • Membranes from CHO cells stably expressing the human δ-opioid receptor (CHO-hDOR).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (10 µM).

  • [35S]GTPγS (0.1 nM).

  • Orthosteric agonist: SNC80.

  • This compound.

  • GF/C filter plates.

  • Scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the CHO-hDOR cell membranes, assay buffer, GDP, and varying concentrations of SNC80 in the presence or absence of a fixed concentration of this compound.

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Detection: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS). Plot the specific binding against the agonist concentration to generate dose-response curves and determine the Emax and EC50 values.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like the δ-opioid receptor.

Materials:

  • CHO-hDOR cells.

  • Assay medium: HBSS with 20 mM HEPES, 0.5 mM IBMX.

  • Forskolin.

  • Orthosteric agonist: Leu-enkephalin.

  • This compound.

  • cAMP detection kit (e.g., HTRF-based).

Procedure:

  • Cell Stimulation: Pre-incubate the CHO-hDOR cells with varying concentrations of leu-enkephalin in the presence or absence of a fixed concentration of this compound.

  • Adenylyl Cyclase Activation: Add forskolin (to stimulate cAMP production) and incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based detection kit according to the manufacturer's protocol.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the concentration of leu-enkephalin to determine the IC50 values.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule in the MAPK pathway, which can be activated by δ-opioid receptors.

Materials:

  • CHO-hDOR cells.

  • Serum-free medium.

  • Orthosteric agonist: Leu-enkephalin.

  • This compound.

  • Fixing and permeabilization solutions.

  • Primary antibody against phospho-ERK1/2.

  • Fluorescently labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • High-content imaging system or plate reader capable of detecting fluorescence.

Procedure:

  • Cell Culture and Starvation: Plate CHO-hDOR cells in 96-well plates and grow to confluence. Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Treatment: Treat the cells with varying concentrations of leu-enkephalin in the presence or absence of a fixed concentration of this compound for a short period (e.g., 5-10 minutes) at 37°C.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100).

  • Immunostaining: Block non-specific binding sites and then incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the fluorescently labeled secondary antibody and a nuclear stain.

  • Imaging and Analysis: Acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader. Quantify the phospho-ERK signal and normalize it to the cell number (from the nuclear stain).

  • Data Analysis: Plot the normalized phospho-ERK signal against the agonist concentration to generate dose-response curves and determine EC50 values.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the delta-opioid receptor and the influence of a positive allosteric modulator like this compound.

G_protein_signaling dOR δ-Opioid Receptor G_protein Gi/o Protein dOR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (e.g., ERK) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Orthosteric_Agonist Orthosteric Agonist (e.g., Leu-enkephalin) Orthosteric_Agonist->dOR Binds BMS986188 This compound (PAM) BMS986188->dOR Binds (Allosteric Site)

Caption: G-protein dependent signaling pathway of the δ-opioid receptor.

beta_arrestin_signaling dOR δ-Opioid Receptor GRK GRK dOR->GRK beta_Arrestin β-Arrestin dOR->beta_Arrestin Recruits GRK->dOR Internalization Receptor Internalization beta_Arrestin->Internalization Mediates Signaling_Scaffold Signaling Scaffold (e.g., for MAPK) beta_Arrestin->Signaling_Scaffold Orthosteric_Agonist Orthosteric Agonist (e.g., Leu-enkephalin) Orthosteric_Agonist->dOR Binds BMS986188 This compound (PAM) BMS986188->dOR Binds (Allosteric Site)

Caption: β-arrestin mediated signaling and regulation of the δ-opioid receptor.

Experimental Workflow

The following diagram outlines the general workflow for characterizing a positive allosteric modulator like this compound.

experimental_workflow start Start: Identify Potential PAM primary_screen Primary Screening (e.g., β-Arrestin Assay in PAM mode) start->primary_screen hit_confirmation Hit Confirmation and Selectivity Profiling primary_screen->hit_confirmation functional_assays In-depth Functional Characterization hit_confirmation->functional_assays g_protein G-Protein Activation ([35S]GTPγS Binding) functional_assays->g_protein camp Downstream Signaling (cAMP Inhibition) functional_assays->camp erk Downstream Signaling (ERK Phosphorylation) functional_assays->erk data_analysis Data Analysis and Parameter Estimation (EC50, Emax, etc.) g_protein->data_analysis camp->data_analysis erk->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General workflow for the characterization of a δ-opioid receptor PAM.

References

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-986188

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986188 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including pain and mood regulation. As a PAM, this compound enhances the signaling of endogenous opioids, offering a nuanced approach to receptor modulation with the potential for an improved therapeutic window compared to traditional orthosteric agonists. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery of this compound: A High-Throughput Screening Approach

The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify novel modulators of the δ-opioid receptor. The screening cascade prioritized the identification of positive allosteric modulators, which do not activate the receptor directly but rather potentiate the effects of the endogenous ligand, leu-enkephalin.

The general workflow for the discovery of this compound is outlined below:

G cluster_0 High-Throughput Screening (HTS) cluster_1 Lead Identification & Optimization cluster_2 Candidate Selection HTS Primary HTS Assay (β-arrestin recruitment) Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Studies Selectivity_Assays Selectivity Profiling (μ- and κ-opioid receptors) SAR_Studies->Selectivity_Assays ADME_Tox In Vitro ADME/Tox Selectivity_Assays->ADME_Tox In_Vivo_Models In Vivo Efficacy Models ADME_Tox->In_Vivo_Models PK_Studies Pharmacokinetic Studies In_Vivo_Models->PK_Studies BMS986188 This compound Identified PK_Studies->BMS986188

Discovery Workflow for this compound

Synthesis of this compound

The chemical synthesis of this compound, systematically named 9-[4-[(2-bromophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-1H-xanthene-1,8(2H)-dione, is a multi-step process. The core xanthenedione scaffold is first constructed, followed by the attachment of the substituted phenyl side chain.

Synthesis of the Xanthenedione Core

The synthesis of the xanthenedione core generally involves the condensation of an appropriate aldehyde with two equivalents of dimedone.

Final Assembly of this compound

The final step in the synthesis of this compound involves the etherification of the phenolic intermediate with 2-bromobenzyl bromide.

Experimental Protocol: Synthesis of 9-[4-[(2-bromophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-1H-xanthene-1,8(2H)-dione (this compound)

To a solution of 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-1H-xanthene-1,8(2H)-dione in a suitable solvent such as acetone or DMF, is added a base, for instance, potassium carbonate. The mixture is stirred at room temperature, followed by the addition of 2-bromobenzyl bromide. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Pharmacological Characterization

This compound has been extensively characterized through a battery of in vitro assays to determine its potency, selectivity, and mechanism of action at the δ-opioid receptor.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological data for this compound and its analogs.

Table 1: In Vitro Potency of this compound in β-Arrestin Recruitment Assay

Compound Orthosteric Agonist EC50 (µM)

| This compound | Leu-enkephalin | 0.05 |

Table 2: Selectivity Profile of this compound

Receptor Assay Fold Selectivity vs. δ-opioid receptor
µ-opioid receptor β-arrestin recruitment >200-fold

| κ-opioid receptor | β-arrestin recruitment | >200-fold |

Table 3: Pharmacological Effects of this compound in Various Functional Assays

Assay Effect of this compound
G protein activation ([35S]GTPγS binding) Potentiates agonist-induced activation
Adenylyl cyclase inhibition (cAMP assay) Enhances agonist-induced inhibition

| ERK activation (pERK assay) | Potentiates agonist-induced phosphorylation |

Experimental Protocols for Key Assays

β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the recruitment of β-arrestin to the activated δ-opioid receptor. Cells co-expressing the δ-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) are used.

  • Cell Plating: Cells are seeded in a 384-well plate and incubated overnight.

  • Compound Addition: this compound and the orthosteric agonist (e.g., leu-enkephalin) are added to the wells.

  • Incubation: The plate is incubated for a specified time (e.g., 90 minutes) at 37°C.

  • Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured using a luminometer.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins upon receptor stimulation.

  • Membrane Preparation: Membranes from cells expressing the δ-opioid receptor are prepared.

  • Reaction Mixture: Membranes are incubated with [35S]GTPγS, GDP, the orthosteric agonist, and this compound.

  • Incubation: The reaction is incubated at 30°C for a defined period.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified by liquid scintillation counting.

Signaling Pathways of the δ-Opioid Receptor

The δ-opioid receptor is a class A GPCR that primarily couples to inhibitory G proteins (Gi/Go). Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits, initiating downstream signaling cascades. This compound, as a PAM, enhances these signaling events in the presence of an orthosteric agonist.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling DOR δ-Opioid Receptor G_protein Gαi/oβγ DOR->G_protein Activation Beta_Arrestin β-Arrestin Recruitment DOR->Beta_Arrestin G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP ERK ↑ pERK G_alpha->AC Inhibition G_beta_gamma->ERK Agonist Endogenous Agonist (e.g., Leu-enkephalin) Agonist->DOR BMS986188 This compound (PAM) BMS986188->DOR

δ-Opioid Receptor Signaling Pathway

Conclusion

This compound represents a significant advancement in the field of opioid receptor modulation. Its discovery through a targeted high-throughput screening campaign and subsequent chemical optimization has yielded a potent and selective tool for probing the pharmacology of the δ-opioid receptor. The detailed synthetic route and pharmacological characterization provided in this guide offer a valuable resource for researchers working on the development of novel therapeutics targeting GPCRs. The positive allosteric modulatory mechanism of this compound holds promise for the development of safer and more effective treatments for a variety of neurological and psychiatric disorders.

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to BMS-986188

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, a selective positive allosteric modulator of the δ-opioid receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers for this compound
IdentifierValueSource
IUPAC Name 9-[4-[(2-bromophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-1H-xanthene-1,8(2H)-dione[1][2]
CAS Number 1776115-10-6[1][2][3]
Molecular Formula C₃₀H₃₁BrO₄
Molecular Weight 535.47 g/mol
SMILES O=C1C2=C(CC(C)(C1)C)OC(CC(C)(CC3=O)C)=C3C2C4=CC=C(C=C4)OCC5=CC=CC=C5Br
InChIKey BBCHHZHONQIODT-UHFFFAOYSA-N
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Appearance Off-white to light yellow crystalline solid
Purity ≥98%
Solubility DMSO: 62.5 mg/mL (116.72 mM) DMF: 1 mg/mL DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL Ethanol: Slightly soluble
Storage Powder: -20°C (3 years), 4°C (2 years) In Solvent: -80°C (6 months), -20°C (1 month)

Pharmacological Profile

This compound is distinguished by its specific interaction with the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.

Mechanism of Action

This compound acts as a selective positive allosteric modulator (PAM) of the δ-opioid receptor. Unlike orthosteric agonists that directly activate the receptor at the primary ligand binding site, PAMs bind to a distinct allosteric site. This binding potentiates the receptor's response to endogenous ligands, such as enkephalins. The modulatory effect of this compound is dependent on the presence of an orthosteric agonist.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space receptor δ-Opioid Receptor (GPCR) g_protein G-protein (Gi/o) receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits ligand Endogenous Ligand (e.g., Leu-enkephalin) ligand->receptor Binds to orthosteric site pam This compound (PAM) pam->receptor Binds to allosteric site signaling Downstream Signaling (e.g., ↓cAMP, MAPK activation) g_protein->signaling Initiates internalization Receptor Internalization & Desensitization beta_arrestin->internalization Mediates

Mechanism of this compound as a Positive Allosteric Modulator (PAM).
Potency and Selectivity

The pharmacological activity of this compound has been quantified in vitro, demonstrating its high potency and selectivity for the δ-opioid receptor.

Table 3: Pharmacological Activity of this compound
ParameterValueAssayConditionSource
EC₅₀ 0.05 µM (50 nM)β-arrestin recruitmentIn the presence of Leu-enkephalin
Selectivity >10 µM (EC₅₀)β-arrestin recruitmentFor µ-opioid receptor in the presence of endomorphin 1

Experimental Protocols

The primary assay used to characterize the potency of this compound is the β-arrestin recruitment assay. This assay measures the interaction between the activated GPCR and β-arrestin, a key event in receptor desensitization and signaling.

β-Arrestin Recruitment Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound in potentiating agonist-induced β-arrestin recruitment to the δ-opioid receptor.

General Methodology: (Based on the cited reference and standard practices)

  • Cell Culture: U2OS cells (or other suitable host cells) stably co-expressing the human δ-opioid receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment) are cultured under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: this compound is serially diluted in an appropriate buffer (e.g., HBSS with 20 mM HEPES) to create a range of concentrations. A fixed, sub-maximal concentration of the agonist (Leu-enkephalin) is also prepared.

  • Assay Procedure:

    • Cells are harvested and seeded into 384-well assay plates.

    • The cells are treated with the various concentrations of this compound in the presence of the fixed concentration of Leu-enkephalin. Control wells receive only the agonist or vehicle.

    • The plates are incubated for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Following incubation, a detection reagent specific to the assay technology (e.g., a chemiluminescent substrate for an enzyme complementation assay) is added. The recruitment of β-arrestin brings the enzyme fragments together, generating a detectable signal.

  • Data Analysis: The luminescent signal is read using a plate reader. The data is normalized to control wells and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis c1 Culture cells expressing δ-OR and β-arrestin fusion c2 Prepare serial dilutions of this compound a1 Seed cells into 384-well plate c1->a1 c3 Prepare fixed concentration of agonist (Leu-enkephalin) a2 Add agonist and varying concentrations of this compound c2->a2 c3->a2 a1->a2 a3 Incubate at 37°C (e.g., 90 min) a2->a3 d1 Add detection reagent and read signal a3->d1 d2 Normalize data and plot dose-response curve d1->d2 d3 Calculate EC50 value d2->d3

Workflow for a typical β-Arrestin Recruitment Assay.

References

In-Depth Technical Guide to BMS-986188 for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-986188, a selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), for its application in neuroscience research. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant biological pathways and workflows. The information presented is primarily based on studies of the closely related or identical compound, BMS-986187.

Core Concepts: Mechanism of Action

This compound acts as a positive allosteric modulator of the delta-opioid receptor. Unlike orthosteric agonists that directly activate the receptor at the primary binding site, this compound binds to a distinct allosteric site. This binding enhances the affinity and/or efficacy of endogenous and exogenous orthosteric ligands, such as enkephalins.[1][2]

A critical characteristic of this compound is its nature as a G-protein biased allosteric agonist. It preferentially promotes the activation of G-protein signaling pathways over the recruitment of β-arrestin 2.[3][4] This biased signaling is a significant area of interest in neuroscience drug discovery, as it may offer a therapeutic advantage by separating desired analgesic or antidepressant effects from the adverse effects associated with β-arrestin recruitment.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound (and its analogue BMS-986187).

Table 1: In Vitro Potency and Efficacy of BMS-986187 as a DOR PAM

AssayOrthosteric AgonistParameterValueCell LineReference
β-arrestin RecruitmentLeu-enkephalinEC500.05 µMCHO-OPRD1MedChemExpress
G-protein ActivationLeu-enkephalinEC5048 nMCHO-OPRD1[5]
G-protein ActivationSNC80EC50301 ± 85 nMHEK-hDOPr
µ-opioid Receptor PAM ActivityEndomorphin 1EC502 µMCHO-OPRM1

Table 2: Biased Agonism Profile of BMS-986187

ParameterValueAssayReference
G-protein Signaling (EC50)301 nMGTPγS Binding
G-protein Signaling (Emax)92%GTPγS Binding
β-arrestin Recruitment (EC50)579 µMβ-arrestin Assay
Bias Factor1787Calculated

Signaling Pathway

The following diagram illustrates the G-protein biased signaling of this compound at the delta-opioid receptor.

BMS_986188_Signaling_Pathway cluster_membrane Cell Membrane DOR δ-Opioid Receptor G_Protein Gi/o Protein DOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin 2 DOR->Beta_Arrestin Weakly Recruits BMS986188 This compound (Allosteric Site) BMS986188->DOR Binds Orthosteric_Agonist Endogenous/Exogenous Agonist (Orthosteric Site) Orthosteric_Agonist->DOR Binds Downstream_G Downstream Signaling (e.g., ↓cAMP) G_Protein->Downstream_G Downstream_Arrestin Downstream Signaling (e.g., Internalization, ERK activation) Beta_Arrestin->Downstream_Arrestin

Biased signaling of this compound at the delta-opioid receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published research and should be adapted as necessary for specific experimental conditions.

[35S]GTPγS Binding Assay for G-protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein engagement.

Materials:

  • Cell membranes expressing the delta-opioid receptor (e.g., from CHO or HEK293 cells)

  • [35S]GTPγS

  • GTPγS (unlabeled)

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the delta-opioid receptor using standard cell fractionation techniques. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

    • 25 µL of diluted this compound, vehicle, or a reference agonist.

    • 50 µL of membrane suspension (typically 10-20 µg of protein per well).

    • 50 µL of GDP (final concentration 10-100 µM).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the assay by rapid filtration through the 96-well filter plates.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well. Seal the plate and count the radioactivity in a plate scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the compound concentration to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated delta-opioid receptor, typically using a commercially available system such as the PathHunter® assay.

Materials:

  • Cells co-expressing the delta-opioid receptor and a β-arrestin-enzyme fragment fusion protein (e.g., from DiscoverX).

  • Cell culture medium and supplements.

  • This compound and reference ligands.

  • Assay buffer and detection reagents specific to the assay system (e.g., PathHunter® detection reagents).

  • 384-well white, solid-bottom assay plates.

  • Luminometer.

Protocol:

  • Cell Plating: Plate the cells in 384-well assay plates at a density of 2,500 cells per well in 10 µL of culture medium and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and reference ligands in assay buffer.

  • Cell Stimulation: Add 2.5 µL of the diluted compounds to the cell plates. Incubate for 90 minutes at 37°C in a 5% CO2 incubator.

  • Detection:

    • Equilibrate the plates to room temperature.

    • Add 6 µL of the detection reagent mixture to each well.

    • Incubate at room temperature for 60 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to a reference agonist and plot the response against the logarithm of the compound concentration to determine EC50 and Emax values.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

GTPgS_Assay_Workflow start Start prep_membranes Prepare DOR-expressing cell membranes start->prep_membranes setup_plate Set up 96-well plate with membranes, buffers, and compounds prep_membranes->setup_plate pre_incubate Pre-incubate at 30°C setup_plate->pre_incubate add_radioligand Add [35S]GTPγS pre_incubate->add_radioligand incubate Incubate at 30°C add_radioligand->incubate terminate_filter Terminate by filtration incubate->terminate_filter wash Wash filters terminate_filter->wash detect Add scintillant and count radioactivity wash->detect analyze Analyze data (EC50, Emax) detect->analyze end End analyze->end

Workflow for the [35S]GTPγS Binding Assay.

Beta_Arrestin_Assay_Workflow start Start plate_cells Plate cells in 384-well plates and incubate overnight start->plate_cells prepare_compounds Prepare serial dilutions of compounds plate_cells->prepare_compounds stimulate_cells Add compounds to cells and incubate at 37°C prepare_compounds->stimulate_cells add_detection Add detection reagents stimulate_cells->add_detection incubate_rt Incubate at room temperature add_detection->incubate_rt read_luminescence Read luminescence incubate_rt->read_luminescence analyze Analyze data (EC50, Emax) read_luminescence->analyze end End analyze->end

Workflow for the β-Arrestin Recruitment Assay.

References

Unlocking Therapeutic Potential: A Technical Guide to BMS-986188, a Novel δ-Opioid Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-986188, a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). By binding to a topographically distinct site from the orthosteric pocket, this compound offers a novel mechanism to modulate the endogenous opioid system, presenting promising therapeutic applications, particularly in the realms of pain and depression. This document summarizes key preclinical findings, details the underlying mechanism of action, and provides comprehensive experimental protocols for the assays used in its characterization.

Core Mechanism of Action: Fine-Tuning the δ-Opioid Receptor

This compound functions as a selective positive allosteric modulator of the δ-opioid receptor.[1] Unlike traditional agonists that directly activate the receptor, this compound enhances the binding affinity and/or efficacy of endogenous and exogenous orthosteric agonists, such as leu-enkephalin.[1] This modulatory activity is characterized by an EC50 of 0.05 μM in β-arrestin recruitment assays.

A critical aspect of its mechanism is the potential for G-protein biased agonism. Research on the closely related analog, BMS-986187, demonstrates that this class of compounds can directly activate G-protein signaling with significantly lower recruitment of β-arrestin 2. This biased signaling is a key area of investigation, as it is hypothesized to lead to a more favorable side-effect profile, potentially mitigating issues like tolerance and seizures that have been observed with conventional DOR agonists.

dot

cluster_0 δ-Opioid Receptor Signaling cluster_1 Signaling Pathways cluster_2 Therapeutic Outcomes BMS986188 This compound (PAM) DOR δ-Opioid Receptor BMS986188->DOR Allosteric Binding G_Protein G-Protein Activation (Gi/o) DOR->G_Protein Preferential Activation (Biased Agonism) Beta_Arrestin β-Arrestin 2 Recruitment DOR->Beta_Arrestin Minimal Recruitment Endogenous_Agonist Endogenous Agonist (e.g., Enkephalin) Endogenous_Agonist->DOR Orthosteric Binding Analgesia Analgesia G_Protein->Analgesia Antidepressant Antidepressant Effects G_Protein->Antidepressant Reduced_Side_Effects Reduced Side Effects (e.g., Seizures, Tolerance) Beta_Arrestin->Reduced_Side_Effects Hypothesized Correlation start Start cell_culture Cell Culture (e.g., U2OS cells stably expressing FLAG-tagged human DOR) start->cell_culture transfection Transfection (β-arrestin 2-enzyme fragment fusion protein) cell_culture->transfection plating Cell Plating (Assay plates) transfection->plating incubation1 Incubation (Overnight) plating->incubation1 compound_addition Compound Addition (this compound/analog + orthosteric agonist) incubation1->compound_addition incubation2 Incubation (e.g., 90 min at 37°C) compound_addition->incubation2 substrate_addition Substrate Addition (Enzyme substrate) incubation2->substrate_addition incubation3 Incubation (e.g., 60 min at room temperature) substrate_addition->incubation3 readout Luminescence Reading (Measure of receptor-arrestin proximity) incubation3->readout end End readout->end start Start membrane_prep Membrane Preparation (From cells expressing DOR) start->membrane_prep incubation_mix Incubation Mix Preparation (Membranes, GDP, [³⁵S]GTPγS, and test compound) membrane_prep->incubation_mix incubation Incubation (e.g., 60 min at 30°C) incubation_mix->incubation filtration Rapid Filtration (Through glass fiber filters to separate bound and free radioligand) incubation->filtration washing Filter Washing (With ice-cold buffer) filtration->washing scintillation_counting Scintillation Counting (Quantify bound [³⁵S]GTPγS) washing->scintillation_counting end End scintillation_counting->end

References

The Role of BMS-986188 in Pain Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986188 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in the modulation of pain and emotional states. As a PAM, this compound enhances the signaling of endogenous opioids, such as enkephalins, at the DOR, offering a novel therapeutic strategy for pain management with a potentially improved side-effect profile compared to traditional opioid agonists. This technical guide provides an in-depth analysis of the core pharmacology of this compound, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented to facilitate comparative analysis, and key signaling and experimental workflows are visualized to provide a clear understanding of its role in pain modulation pathways.

Introduction

The δ-opioid receptor has long been a target of interest for the development of new analgesics. Activation of DORs is known to produce antinociceptive effects, particularly in models of chronic pain, and may also offer antidepressant and anxiolytic benefits. However, the development of orthosteric agonists for DOR has been hampered by issues such as seizures at high doses and the potential for tolerance. Positive allosteric modulators represent an alternative approach by fine-tuning the body's natural pain-relief system. This compound emerges from a class of selective DOR PAMs, demonstrating high potency in enhancing the effects of endogenous ligands at the δ-opioid receptor.[1] This document serves as a comprehensive resource on the molecular pharmacology of this compound and its implications for pain modulation.

Mechanism of Action and Signaling Pathways

This compound functions as a positive allosteric modulator of the δ-opioid receptor.[1] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous opioids like leu-enkephalin bind. This allosteric binding enhances the affinity and/or efficacy of the orthosteric agonist. The primary signaling pathway for DOR is through the Gαi/o subtype of G proteins. Upon activation, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Furthermore, DOR activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK), a downstream signaling cascade involved in cellular processes like gene expression and neuroplasticity, which can be relevant to chronic pain states. Another important pathway modulated by GPCRs is the recruitment of β-arrestin. While β-arrestin recruitment can lead to receptor desensitization and internalization, it can also initiate its own signaling cascades. The degree to which a ligand activates G protein signaling versus β-arrestin recruitment is termed "biased agonism." Some related δ-opioid receptor PAMs, such as BMS-986187, have been shown to be G protein-biased allosteric agonists, which may contribute to a more favorable therapeutic profile.

Below are diagrams illustrating the canonical δ-opioid receptor signaling pathway and the workflow for identifying and characterizing δ-opioid receptor PAMs.

DOR_Signaling_Pathway DOR δ-Opioid Receptor G_protein Gαi/o-βγ DOR->G_protein Activates ERK ERK Phosphorylation DOR->ERK Initiates beta_arrestin β-arrestin Recruitment DOR->beta_arrestin Initiates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Enkephalin Enkephalin Enkephalin->DOR Binds to orthosteric site BMS986188 This compound (PAM) BMS986188->DOR Binds to allosteric site ATP ATP ATP->AC PKA PKA

Caption: Simplified δ-Opioid Receptor Signaling Pathway.

PAM_Characterization_Workflow cluster_screening High-Throughput Screening cluster_characterization In Vitro Characterization cluster_invivo Preclinical In Vivo Evaluation (Proposed) HTS HTS using β-arrestin recruitment assay PAM_mode PAM Mode Screening (with EC20 orthosteric agonist) HTS->PAM_mode Agonist_mode Agonist Mode Screening (compound alone) HTS->Agonist_mode CRC Concentration-Response Curves (β-arrestin assay) PAM_mode->CRC Identifies Hits Agonist_mode->CRC Determines intrinsic activity Selectivity Selectivity Assays (vs. μ-opioid receptor) CRC->Selectivity G_protein G Protein Activation Assays ([35S]GTPγS binding) CRC->G_protein cAMP Adenylyl Cyclase Inhibition Assay CRC->cAMP ERK ERK Phosphorylation Assay CRC->ERK Pain_models Analgesic Efficacy in Animal Pain Models (e.g., CFA, Neuropathic Pain) Selectivity->Pain_models Leads to candidate selection G_protein->Pain_models Leads to candidate selection cAMP->Pain_models Leads to candidate selection ERK->Pain_models Leads to candidate selection Side_effects Side-Effect Profile Assessment (e.g., Seizure, Tolerance) Pain_models->Side_effects

Caption: Experimental Workflow for DOR PAM Characterization.

Quantitative Data

The following tables summarize the in vitro pharmacological data for this compound and the related compound BMS-986187, as reported in the primary literature. These data highlight the potency and selectivity of these compounds.

Table 1: In Vitro Potency of this compound in a β-Arrestin Recruitment Assay

Assay ConditionTarget ReceptorOrthosteric AgonistEC50 (μM)
PAM Modeδ-Opioid ReceptorLeu-enkephalin (EC20)0.05

Table 2: In Vitro Pharmacology of BMS-986187

AssayTarget ReceptorOrthosteric AgonistParameterValue
β-Arrestin Recruitment (PAM Mode)δ-Opioid ReceptorLeu-enkephalin (EC20)EC50 (nM)30
β-Arrestin Recruitment (PAM Mode)μ-Opioid ReceptorEndomorphin I (EC20)EC50 (nM)>3000
[35S]GTPγS Binding (PAM Mode)δ-Opioid ReceptorLeu-enkephalinFold Shift in Potency32
[35S]GTPγS Binding (PAM Mode)δ-Opioid ReceptorSNC80Fold Shift in Potency14
[35S]GTPγS Binding (PAM Mode)δ-Opioid ReceptorTAN-67Fold Shift in Potency4
Adenylyl Cyclase Inhibition (Agonist Mode)δ-Opioid Receptor-EC50 (nM)301
β-Arrestin Recruitment (Agonist Mode)δ-Opioid Receptor-EC50 (μM)579

Experimental Protocols

The characterization of this compound and related compounds involved several key in vitro assays. The methodologies for these experiments are detailed below.

Cell Culture and Receptor Expression
  • Cell Lines: Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) 293 cells were used.

  • Receptor Expression: Cells were stably transfected to express the human δ-opioid receptor (OPRD1) or the human μ-opioid receptor (OPRM1).

β-Arrestin Recruitment Assay
  • Principle: This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.

  • Methodology: The PathHunter® β-arrestin recruitment assay (DiscoveRx) was utilized. In this system, the GPCR is fused to a ProLink™ tag and β-arrestin is fused to an Enzyme Acceptor (EA). Agonist-induced receptor activation brings the two fusion proteins into proximity, forcing the complementation of the two β-galactosidase fragments and resulting in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Procedure:

    • Cells were plated in 384-well plates.

    • For PAM mode , cells were incubated with the test compound in the presence of an EC20 concentration of the orthosteric agonist (e.g., leu-enkephalin for DOR).

    • For agonist mode , cells were incubated with the test compound alone.

    • Following incubation, the detection reagent was added, and chemiluminescence was measured using a plate reader.

    • Data were normalized to the response of a full agonist and EC50 values were calculated using a four-parameter logistic equation.

[35S]GTPγS Binding Assay
  • Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein activation.

  • Methodology:

    • Cell membranes expressing the receptor of interest were prepared.

    • Membranes were incubated with the test compound, an orthosteric agonist, GDP, and [35S]GTPγS in an assay buffer.

    • The reaction was terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing bound [35S]GTPγS, was quantified by liquid scintillation counting.

    • Data were analyzed to determine the potency and efficacy of the compounds in stimulating G protein activation.

Adenylyl Cyclase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the production of cAMP, a downstream effector of Gαi/o-coupled receptors.

  • Methodology:

    • CHO cells expressing the δ-opioid receptor were used.

    • Cells were incubated with the test compound in the presence of forskolin, a direct activator of adenylyl cyclase.

    • The intracellular cAMP levels were then measured using a competitive immunoassay, such as the LANCE® Ultra cAMP kit (PerkinElmer).

    • A decrease in the cAMP signal indicates inhibition of adenylyl cyclase.

ERK Phosphorylation Assay
  • Principle: This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event that can be initiated by DOR activation.

  • Methodology:

    • Cells expressing the δ-opioid receptor were treated with the test compounds.

    • Cell lysates were prepared, and the levels of phosphorylated ERK (pERK) and total ERK were determined using an immunoassay, such as an AlphaScreen® SureFire® kit (PerkinElmer) or Western blotting.

    • The ratio of pERK to total ERK was calculated to determine the extent of ERK activation.

Preclinical In Vivo Studies and Future Directions

While the in vitro data for this compound and its analogs are robust, there is a notable absence of published in vivo studies specifically evaluating the analgesic efficacy of this compound in preclinical models of pain. However, the potent and selective in vitro profile strongly suggests its potential as an analgesic. Future research should focus on evaluating this compound in established animal models of pain, such as:

  • Inflammatory Pain Models: For example, the Complete Freund's Adjuvant (CFA) or carrageenan-induced paw edema models.

  • Neuropathic Pain Models: Such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models.

These studies would be crucial to determine the in vivo efficacy, therapeutic window, and potential side-effect profile of this compound. Investigating its effects on pain-related behaviors, such as mechanical allodynia and thermal hyperalgesia, will be essential to validate its therapeutic potential. Furthermore, exploring the G protein bias of this compound in vivo could provide insights into its potential for a reduced side-effect profile compared to unbiased orthosteric agonists.

Conclusion

This compound is a highly potent and selective positive allosteric modulator of the δ-opioid receptor. Its mechanism of action, centered on enhancing endogenous opioid signaling through Gαi/o-coupled pathways, presents a promising strategy for the development of novel analgesics. The detailed in vitro characterization provides a strong foundation for its further investigation. The progression of this compound or similar δ-opioid receptor PAMs into preclinical in vivo pain models is a critical next step to unlock their full therapeutic potential for the management of chronic pain.

References

Pharmacology of BMS-986188: A Positive Allosteric Modulator of the δ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-986188 is a selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including pain, mood, and cognition. As a PAM, this compound does not directly activate the DOR but rather enhances the binding and/or efficacy of endogenous or exogenous orthosteric agonists. This mechanism of action offers the potential for a more nuanced and safer therapeutic profile compared to traditional orthosteric agonists, by preserving the spatial and temporal dynamics of endogenous signaling. This document provides a comprehensive overview of the pharmacology of this compound, including its in vitro potency, selectivity, and mechanism of action, based on publicly available preclinical data. Detailed experimental protocols and signaling pathway diagrams are also provided to facilitate further research and development.

Core Pharmacological Data

The in vitro pharmacological profile of this compound and its closely related analog, BMS-986187, has been characterized through a series of key experiments. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Potency of this compound in a β-Arrestin Recruitment Assay
ParameterValue (µM)Orthosteric AgonistCell LineReference
EC500.05Leu-enkephalinCHO-OPRD1[1][2]
Table 2: In Vitro Selectivity of this compound
ReceptorAssayParameterValue (µM)Orthosteric AgonistCell LineReference
δ-Opioidβ-Arrestin RecruitmentEC500.05Leu-enkephalinCHO-OPRD1[1][2]
µ-Opioidβ-Arrestin RecruitmentEC50>10Endomorphin-1CHO-OPRM1[1]
Table 3: In Vitro Pharmacology of the Analog BMS-986187
AssayParameterValue (nM)Orthosteric AgonistCell LineReference
[35S]GTPγS BindingEC50 (ago-PAM activity)301NoneCHO-K1-hDOR
β-Arrestin 2 RecruitmentEC50 (ago-PAM activity)579,000NoneCHO-K1-hDOR
[35S]GTPγS BindingEC50 (PAM activity)48Leu-enkephalin (EC20)CHO-OPRD1
β-Arrestin RecruitmentEC50 (PAM activity)30Leu-enkephalinN/A
Radioligand BindingpKB6.02 (~1 µM)N/AN/A

Note: BMS-986187 exhibits "ago-PAM" activity, meaning it can act as an agonist in the absence of an orthosteric ligand, with a strong bias towards the G-protein signaling pathway over β-arrestin recruitment.

Signaling Pathways and Mechanism of Action

This compound, as a positive allosteric modulator, binds to a topographically distinct site on the δ-opioid receptor from the orthosteric binding pocket. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric agonists like the endogenous enkephalins. The δ-opioid receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Furthermore, agonist binding can also trigger the recruitment of β-arrestins, which mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.

The analog BMS-986187 has been shown to be a G protein-biased allosteric agonist. This suggests that it preferentially stabilizes a receptor conformation that favors G protein coupling and signaling over β-arrestin recruitment. This biased signaling is a key area of interest in modern pharmacology, as it may lead to therapeutics with improved side-effect profiles.

DOR_Signaling_Pathway Orthosteric Agonist Orthosteric Agonist DOR δ-Opioid Receptor Orthosteric Agonist->DOR Binds to orthosteric site This compound This compound This compound->DOR Binds to allosteric site G_protein Gαi/o-βγ DOR->G_protein Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channel Modulation G_beta_gamma->Ion_Channel MAPK MAPK Activation G_beta_gamma->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Beta_Arrestin->MAPK Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: δ-Opioid receptor signaling modulated by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the pharmacology of this compound.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated δ-opioid receptor, a key step in receptor desensitization and an indicator of receptor activation.

Materials:

  • CHO-K1 cells stably co-expressing the human δ-opioid receptor fused to a ProLink™ tag (PK) and β-arrestin-2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase (DiscoverX).

  • Assay medium: Opti-MEM I reduced serum medium.

  • Cell plating reagent: As recommended by the manufacturer.

  • Test compounds (this compound) and orthosteric agonist (e.g., Leu-enkephalin).

  • PathHunter® detection reagents (Galacton Star® substrate, Emerald II™ solution, and PathHunter Cell Assay Buffer).

  • 384-well white, solid-bottom assay plates.

Procedure:

  • Cell Plating:

    • Harvest and resuspend the engineered CHO-K1 cells in the appropriate assay medium at the desired concentration.

    • Dispense the cell suspension into 384-well assay plates.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for the recommended time to allow for cell adherence.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and the orthosteric agonist (Leu-enkephalin) in assay medium.

    • For PAM mode, add a fixed, sub-maximal concentration (e.g., EC20) of the orthosteric agonist to the wells containing the this compound serial dilutions.

    • For agonist mode (to test for ago-PAM activity), add only the serial dilutions of this compound.

    • Add the compound solutions to the cell plates.

  • Incubation:

    • Incubate the plates at 37°C or room temperature for a predetermined period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

    • Add the detection reagent mixture to each well of the assay plate.

    • Incubate the plates at room temperature for 60 minutes to allow for the enzymatic reaction to develop.

  • Data Acquisition:

    • Measure the chemiluminescent signal from each well using a plate reader.

  • Data Analysis:

    • Normalize the data to a positive control (e.g., a saturating concentration of a full agonist) and a negative control (vehicle).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.

Beta_Arrestin_Workflow start Start plate_cells Plate engineered CHO-K1 cells in 384-well plates start->plate_cells incubate_cells Incubate overnight plate_cells->incubate_cells prepare_compounds Prepare serial dilutions of This compound and orthosteric agonist incubate_cells->prepare_compounds add_compounds Add compounds to cell plates prepare_compounds->add_compounds incubate_activation Incubate for receptor activation (e.g., 90 min) add_compounds->incubate_activation add_detection Add PathHunter® detection reagents incubate_activation->add_detection incubate_detection Incubate for signal development (60 min) add_detection->incubate_detection read_plate Read chemiluminescence incubate_detection->read_plate analyze_data Data analysis: Normalize and fit curves to determine EC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the β-arrestin recruitment assay.
[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the δ-opioid receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

  • Cell membranes prepared from cells expressing the human δ-opioid receptor (e.g., CHO-K1-hDOR).

  • Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine 5'-diphosphate).

  • [35S]GTPγS (radiolabeled guanosine 5'-[γ-thio]triphosphate).

  • Test compounds (this compound) and orthosteric agonist (e.g., Leu-enkephalin).

  • Unlabeled GTPγS for determining non-specific binding.

  • Scintillation cocktail.

  • Filter plates (e.g., 96-well GF/B).

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the δ-opioid receptor in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes, and GDP to each well.

    • Add serial dilutions of this compound.

    • For PAM mode, add a fixed, sub-maximal concentration of the orthosteric agonist.

    • For agonist mode, add only the this compound dilutions.

    • Include wells with excess unlabeled GTPγS to determine non-specific binding.

  • Initiation and Incubation:

    • Initiate the reaction by adding [35S]GTPγS to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.

  • Detection:

    • Dry the filter plates and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Express the specific binding as a percentage of the maximal response to a full agonist.

    • Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to determine EC50 and Emax values.

Conclusion

This compound is a potent and selective positive allosteric modulator of the δ-opioid receptor. Its ability to enhance the effects of orthosteric agonists without direct receptor activation presents a promising therapeutic strategy. The biased agonism observed with the closely related analog BMS-986187, favoring G protein signaling over β-arrestin recruitment, further highlights the potential for developing functionally selective modulators with improved therapeutic windows. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacological properties of this compound and related compounds, and to explore their potential in treating a variety of CNS and peripheral disorders. Further in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for Calcium Mobilization Assay Using an LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for utilizing a lysophosphatidic acid receptor 1 (LPA1) antagonist in a cell-based calcium mobilization assay. This document is intended for researchers, scientists, and drug development professionals familiar with cell culture and fluorescence-based assays.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G-protein coupled receptors (GPCRs), including the LPA1 receptor. The activation of the LPA1 receptor is coupled to multiple signaling pathways, including the Gq and Gi pathways. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[1][2] The Gi pathway, upon activation, can also contribute to calcium mobilization through the Gβγ subunit-mediated activation of PLC-β.[1]

Dysregulation of the LPA/LPA1 signaling axis has been implicated in various pathological conditions, including fibrosis. Therefore, antagonists of the LPA1 receptor are of significant therapeutic interest. A calcium mobilization assay is a common functional assay used to characterize the potency and efficacy of LPA1 receptor antagonists.[2][3] This assay measures the ability of a compound to inhibit the increase in intracellular calcium induced by an LPA1 agonist.

This protocol describes the use of a fluorescent calcium indicator to measure the inhibitory effect of an LPA1 antagonist on LPA-induced calcium mobilization in cells expressing the human LPA1 receptor.

Signaling Pathway of LPA1 Receptor and Inhibition by an Antagonist

The following diagram illustrates the signaling cascade initiated by the binding of LPA to its receptor, leading to an increase in intracellular calcium, and the point of inhibition by an LPA1 antagonist.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA (Agonist) LPA1 LPA1 Receptor LPA->LPA1 Binds Antagonist BMS-986188 (LPA1 Antagonist) Antagonist->LPA1 Blocks Gq Gq LPA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Calcium [Ca²⁺]i ↑ Ca_release->Calcium

Caption: LPA1 signaling pathway leading to calcium mobilization and its inhibition.

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials and Reagents

  • HEK293 cells stably expressing the human LPA1 receptor (or other suitable host cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • LPA (Lysophosphatidic acid, 18:1)

  • This compound (or other LPA1 antagonist)

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Probenecid (optional, to prevent dye leakage)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)

Experimental Workflow

The following diagram outlines the major steps of the calcium mobilization assay.

Experimental_Workflow A 1. Cell Seeding Seed LPA1-expressing cells in a 96-well plate and culture overnight. B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C 3. Compound Incubation Add varying concentrations of the LPA1 antagonist (this compound) to the cells. B->C D 4. Agonist Stimulation Add a fixed concentration of LPA (agonist) to stimulate the LPA1 receptor. C->D E 5. Signal Detection Measure the change in fluorescence intensity over time using a fluorescence plate reader. D->E F 6. Data Analysis Determine the IC50 value of the antagonist by plotting the dose-response curve. E->F

Caption: Workflow for the LPA1 antagonist calcium mobilization assay.

Procedure

1. Cell Culture and Seeding a. Culture LPA1-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. The day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium. c. Incubate the plate overnight at 37°C with 5% CO2.

2. Preparation of Compounds a. Prepare a stock solution of LPA (e.g., 10 mM in fatty acid-free BSA solution) and the LPA1 antagonist (e.g., 10 mM in DMSO). b. On the day of the assay, prepare serial dilutions of the antagonist in assay buffer. The final concentration of DMSO in the assay should be kept below 0.5%. c. Prepare the LPA agonist solution in assay buffer at a concentration that will give an EC80 response (predetermined from an agonist dose-response curve).

3. Dye Loading a. Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves reconstituting the dye in DMSO and then diluting it in assay buffer. Probenecid can be included to improve dye retention. b. Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark.

4. Calcium Mobilization Assay a. After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye. b. Add 80 µL of assay buffer to each well. c. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C). d. Program the instrument to perform the following steps: i. Establish a baseline fluorescence reading for 10-20 seconds. ii. Add 20 µL of the diluted antagonist solutions (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). iii. After the antagonist pre-incubation, add 25 µL of the LPA agonist solution to all wells. iv. Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 120 seconds.

5. Data Analysis a. The change in intracellular calcium is measured as the change in fluorescence intensity. b. For each well, determine the maximum fluorescence signal after the addition of the agonist. c. Normalize the data by expressing the response as a percentage of the control response (LPA stimulation in the absence of antagonist). d. Plot the normalized response against the logarithm of the antagonist concentration. e. Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

Data Presentation

The following tables provide representative data for an LPA1 antagonist in a calcium mobilization assay.

Table 1: Representative Agonist (LPA) Dose-Response Data

LPA Concentration (nM)Mean Fluorescence Intensity (RFU)% of Maximum Response
05000
1150020
10450080
1005500100
10005500100
EC50 ~5 nM

Note: This data is illustrative. The EC50 of LPA should be determined empirically for the specific cell line and assay conditions.

Table 2: Representative Antagonist (this compound) Dose-Response Data

Antagonist Conc. (nM)Mean Fluorescence Intensity (RFU)% Inhibition
0 (Vehicle)45000
0.143005
1380017.5
10250050
100100087.5
100055098.75
IC50 ~10 nM

Note: This data is illustrative. The IC50 of the antagonist should be determined experimentally.

Troubleshooting

  • Low signal-to-noise ratio: Optimize cell seeding density, dye loading conditions, and agonist concentration.

  • High well-to-well variability: Ensure uniform cell seeding and accurate liquid handling.

  • Compound interference: Test for autofluorescence of the antagonist at the assay wavelengths.

Conclusion

The calcium mobilization assay is a robust and reliable method for characterizing the pharmacological activity of LPA1 receptor antagonists. By following this protocol, researchers can obtain quantitative data on the potency of investigational compounds like this compound, which is crucial for drug discovery and development efforts targeting the LPA/LPA1 signaling pathway.

References

Application Notes and Protocols for In Vivo Studies of BMS-986188 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986188 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), with an EC50 of 0.05 µM.[1][2] As a PAM, this compound does not directly activate the DOR but enhances the receptor's response to endogenous ligands like enkephalins. This mode of action presents a promising therapeutic strategy for conditions such as chronic pain, anxiety, and depression, potentially offering a safer alternative to direct opioid agonists by minimizing side effects and tolerance.

This document provides detailed application notes and protocols for designing and conducting in vivo studies with this compound in rodent models, focusing on preclinical efficacy assessment in pain and anxiety models. While specific in vivo data for this compound is limited in publicly available literature, extensive research has been conducted on the closely related structural analog, BMS-986187 . The data and protocols presented herein are largely based on studies with BMS-986187 and are expected to be highly relevant for the investigation of this compound.

Mechanism of Action and Signaling Pathway

This compound, as a DOR PAM, binds to a site on the delta-opioid receptor that is distinct from the orthosteric binding site of endogenous opioids. This allosteric binding potentiates the signaling cascade initiated by the binding of endogenous agonists. The delta-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).

Upon activation, the DOR signaling pathway involves:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

    • Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

These signaling events collectively contribute to the analgesic, anxiolytic, and antidepressant-like effects observed upon DOR activation.

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein activates BMS986188 This compound (PAM) BMS986188->DOR binds & potentiates Enkephalin Enkephalin (Endogenous Agonist) Enkephalin->DOR binds AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP converts Ca_ion Ca2+ Influx Ca_channel->Ca_ion reduces K_ion K+ Efflux K_channel->K_ion increases ATP ATP ATP->AC Neuronal_activity Decreased Neuronal Excitability & Neurotransmitter Release Ca_ion->Neuronal_activity K_ion->Neuronal_activity

Figure 1: Delta-Opioid Receptor Signaling Pathway.

Data Presentation

The following tables summarize the in vivo efficacy data for the closely related DOR PAM, BMS-986187, in various rodent models. These data provide a strong basis for estimating the potential efficacy and dose range for this compound.

Table 1: Efficacy of BMS-986187 in a Mouse Model of Irritable Bowel Syndrome (IBS)

Animal ModelTreatmentDose (mg/kg, s.c.)EndpointResult
Castor Oil-Induced DiarrheaVehicle-Time to Diarrhea (min)76.4 ± 3.6
BMS-9861871Time to Diarrhea (min)97.9 ± 4.0
Novel Environment StressVehicle-Fecal Pellets/hour9.1 ± 0.9
BMS-9861871Fecal Pellets/hour6.3 ± 0.8
Data from DiCello et al., 2022.[3]

Table 2: Efficacy of BMS-986187 in Mouse Models of Pain and Depression

Animal ModelTreatmentEndpointObservation
Acetic Acid-Induced WrithingBMS-986187 + SNC80AntinociceptionEnhanced potency of SNC80
Nitroglycerin-Induced Thermal HyperalgesiaBMS-986187 + SNC80AntihyperalgesiaEnhanced potency of SNC80
Forced Swim TestBMS-986187 (alone)Antidepressant-like effectsProduced antidepressant-like effects without convulsions
Qualitative data from Dripps et al., 2017.[4]

Experimental Protocols

Rodent Model of Acute Inflammatory Pain: Acetic Acid-Induced Writhing Test

This model assesses the efficacy of a compound against visceral inflammatory pain.

Materials:

  • Male Swiss Webster mice (20-25 g)

  • This compound solution

  • Vehicle control solution

  • 0.6% acetic acid solution

  • Observation chambers

Procedure:

  • Acclimate mice to the testing room for at least 1 hour.

  • Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

  • After a predetermined pretreatment time (e.g., 30 minutes for s.c. or i.p.), administer 0.6% acetic acid (10 mL/kg) via intraperitoneal injection.

  • Immediately place the mouse in an individual observation chamber.

  • Record the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a set period, typically 20 minutes.

  • Compare the number of writhes in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Rodent Model of Anxiety: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Materials:

  • Male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g)

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • This compound solution

  • Vehicle control solution

  • Video tracking software

Procedure:

  • Acclimate the animals to the testing room with dim lighting for at least 1 hour.

  • Administer this compound or vehicle.

  • After the appropriate pretreatment time, place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using a video camera positioned above the maze.

  • Analyze the video to determine the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow start Start acclimation Acclimation (1 hour) start->acclimation dosing Administer this compound or Vehicle acclimation->dosing pretreatment Pretreatment Time dosing->pretreatment placement Place animal on Elevated Plus Maze pretreatment->placement exploration Allow exploration (5 minutes) placement->exploration recording Record with Video Camera exploration->recording analysis Analyze Video Data (Time in open arms, etc.) recording->analysis end End analysis->end

Figure 2: Experimental Workflow for the Elevated Plus Maze Test.

Rodent Model of Thermal Pain: Hot Plate Test

This test is used to evaluate the analgesic properties of a compound against a thermal stimulus.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • Plexiglass cylinder to confine the animal to the hot plate surface

  • This compound solution

  • Vehicle control solution

  • Timer

Procedure:

  • Acclimate the mice to the testing room.

  • Determine a baseline latency for each mouse by placing it on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Administer this compound or vehicle.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and measure the response latency.

  • An increase in the response latency compared to baseline and the vehicle group indicates an analgesic effect.

Hot_Plate_Workflow start Start acclimation Acclimation start->acclimation baseline Determine Baseline Latency on Hot Plate acclimation->baseline dosing Administer this compound or Vehicle baseline->dosing testing Test Latency at Multiple Time Points dosing->testing analysis Analyze Change in Latency testing->analysis end End analysis->end

Figure 3: Experimental Workflow for the Hot Plate Test.

Conclusion

This compound represents a promising therapeutic candidate with a novel mechanism of action. The protocols and data presented in these application notes, primarily based on its close analog BMS-986187, provide a solid foundation for designing and executing robust in vivo studies to evaluate its efficacy in rodent models of pain and anxiety. Careful consideration of experimental design, including appropriate animal models, dosing regimens, and behavioral endpoints, will be crucial for elucidating the full therapeutic potential of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986188 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), with an EC50 of 50 nM.[1] As a PAM, this compound enhances the receptor's response to endogenous ligands, such as enkephalins, rather than directly activating the receptor itself. This mechanism offers a promising therapeutic avenue for conditions like chronic pain and gastrointestinal motility disorders, potentially with a reduced side-effect profile compared to traditional opioid agonists. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo research applications, ensuring optimal performance and reproducibility of experimental results.

Chemical Properties

PropertyValue
Molecular Formula C30H31BrO4
Molecular Weight 535.47 g/mol
Appearance Crystalline solid
CAS Number 1776115-10-6

Recommended Solvents and Solubility

The choice of solvent is critical for the accurate and effective use of this compound in experimental settings. The following tables summarize the recommended solvents and known solubility data for in vitro and in vivo applications.

Table 1: In Vitro Solubility Data
SolventConcentrationComments
DMSO 62.5 mg/mL (116.72 mM)Requires sonication and warming to 60°C for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
DMF 1 mg/mL-
DMF:PBS (pH 7.2) (1:2) 0.3 mg/mL-
Ethanol Slightly soluble-
Table 2: Recommended Solvent for In Vivo Studies
Vehicle CompositionRoute of AdministrationNotes
95% Saline / 5% DMSO SubcutaneousThis vehicle has been successfully used for a structurally similar δ-opioid receptor PAM, BMS-986187.[2] Researchers should perform their own vehicle tolerance and compound stability studies.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 5.35 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 5.35 mg of compound.

  • Initial Mixing: Briefly vortex the mixture to suspend the powder.

  • Heating and Sonication:

    • Place the vial in a 60°C water bath or heat block for 5-10 minutes.

    • Following heating, place the vial in an ultrasonic bath for 10-15 minutes, or until the solution is clear and all solid has dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • For short-term storage (up to 1 month), store the stock solution at -20°C.

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: Preparation of a Dosing Solution for In Vivo Subcutaneous Administration

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock in DMSO: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1. The concentration of this stock will depend on the final desired dosing concentration and the 5% DMSO limit in the final vehicle.

  • Dilution with Saline:

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Slowly add the required volume of sterile saline to the DMSO stock while vortexing to ensure proper mixing and to avoid precipitation of the compound. The final volume of DMSO should not exceed 5% of the total volume.

    • For example, to prepare 1 mL of a dosing solution, add 50 µL of the DMSO stock to 950 µL of sterile saline.

  • Final Inspection: Visually inspect the final dosing solution to ensure it is clear and free of any precipitate before administration.

  • Administration: Administer the solution subcutaneously to the animal model.

Note: It is crucial to perform a vehicle tolerability study in the specific animal model before initiating efficacy studies.

Signaling Pathway and Experimental Workflow

This compound acts as a positive allosteric modulator of the δ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding of an endogenous agonist (e.g., enkephalin), the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. This compound binds to a site on the receptor distinct from the agonist binding site and enhances the signal transduction initiated by the agonist.

dor_pam_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endogenous_Agonist Endogenous Agonist (e.g., Enkephalin) DOR δ-Opioid Receptor (GPCR) Endogenous_Agonist->DOR Binds to orthosteric site BMS_986188 This compound (PAM) BMS_986188->DOR Binds to allosteric site G_Protein G-Protein (Gi/o) BMS_986188->G_Protein Enhances activation DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector_Pathways Downstream Effector Pathways cAMP->Effector_Pathways

Caption: δ-Opioid Receptor Signaling Pathway Modulation by this compound.

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in vitro.

experimental_workflow Start Prepare_Stock Prepare this compound Stock Solution (Protocol 1) Start->Prepare_Stock Treatment Treat cells with this compound +/- δ-opioid agonist Prepare_Stock->Treatment Cell_Culture Culture cells expressing δ-opioid receptor Cell_Culture->Treatment Incubation Incubate for defined period Treatment->Incubation Assay Perform downstream assay (e.g., cAMP measurement, β-arrestin recruitment) Incubation->Assay Data_Analysis Analyze and interpret results Assay->Data_Analysis End Data_Analysis->End

Caption: General In Vitro Experimental Workflow for this compound.

References

Preparing Stock Solutions of BMS-986188: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and essential data for the preparation of stock solutions of BMS-986188, a selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.

Chemical and Physical Properties

This compound is a potent and selective tool for studying the pharmacology of the δ-opioid receptor.[1] A summary of its key properties is presented in the table below.

PropertyValue
Molecular Formula C₃₀H₃₁BrO₄
Molecular Weight 535.47 g/mol
CAS Number 1776115-10-6
Appearance Crystalline solid
Purity ≥98%

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes known solubility data.

SolventSolubilityNotes
DMSO ≥ 62.5 mg/mL (≥ 116.72 mM)Warming and ultrasonication may be required to achieve complete dissolution.
DMF ~1 mg/mL
DMF:PBS (pH 7.2) (1:2) ~0.3 mg/mL
Ethanol Slightly soluble

Recommended Storage Conditions

Proper storage of both the solid compound and its stock solutions is vital to maintain its stability and activity.

FormStorage TemperatureDuration
Solid Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

Procedure:

  • Equilibrate: Allow the vial containing this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.35 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial. For the 5.35 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution to 37-40°C in a water bath or on a heating block for 5-10 minutes. Caution: Avoid excessive heat.

    • If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Calculation of Mass for a 1 mM Stock Solution:

Desired Volume1 mg5 mg10 mg
Volume of Solvent 1.8675 mL9.3375 mL18.675 mL

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing a stock solution.

G cluster_0 δ-Opioid Receptor Signaling Endogenous_Agonist Endogenous Agonist (e.g., Enkephalin) DOR δ-Opioid Receptor (GPCR) Endogenous_Agonist->DOR Binds to orthosteric site BMS986188 This compound (PAM) BMS986188->DOR Binds to allosteric site Gi_Go Gαi/o DOR->Gi_Go Activates ERK ERK Activation DOR->ERK Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Recruits Gbg Gβγ AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream ERK->Downstream Beta_Arrestin->Downstream

Caption: δ-Opioid Receptor Signaling Pathway Modulated by this compound.

G cluster_1 Stock Solution Preparation Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh this compound Equilibrate->Weigh Add_Solvent Add DMSO Weigh->Add_Solvent Vortex Vortex Add_Solvent->Vortex Dissolve Dissolve Warm Warm (Optional) Dissolve->Warm No Check Visually Inspect for Clarity Dissolve->Check Fully Dissolved? Vortex->Dissolve Sonicate Sonicate (Optional) Warm->Sonicate Sonicate->Vortex Aliquot Aliquot into Single-Use Volumes Check->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store End End Store->End

References

Application Notes and Protocols: BMS-986188 Storage and Stability Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986188 is a selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) that is a promising target for the treatment of various central nervous system disorders, including depression and chronic pain. As a research compound and potential therapeutic agent, understanding its storage requirements and stability profile is critical for ensuring the integrity of experimental results and the development of a safe and effective pharmaceutical product. These application notes provide detailed guidelines on the proper storage, handling, and stability testing of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 9-[4-[(2-bromophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-1H-xanthene-1,8(2H)-dione
CAS Number 1776115-10-6[1][2]
Molecular Formula C₃₀H₃₁BrO₄[1]
Molecular Weight 535.5 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions and known stability information.

FormStorage ConditionStability
Solid (Crystalline) -20°C≥ 4 years
Stock Solution in DMSO -80°C6 months
-20°C1 month

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO (Biotechnology Grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.355 mg of this compound.

  • Transfer the weighed solid to a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution with 5.355 mg of this compound, add 1 mL of DMSO.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied to aid dissolution, but prolonged heating should be avoided.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Forced Degradation Study (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile or a suitable solvent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • A calibrated oven

  • A photostability chamber

  • HPLC or UPLC system with a UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl in a vial.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH in a vial.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂ in a vial.

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a sample of solid this compound in a calibrated oven at an elevated temperature (e.g., 80°C).

    • At defined time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.

  • Photostability:

    • Expose a sample of solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, analyze both the light-exposed and dark control samples.

  • Analysis:

    • Analyze all samples using a suitable stability-indicating HPLC or UPLC method. The method should be capable of separating the intact this compound from any degradation products.

    • Monitor the peak area of this compound and any new peaks that appear in the chromatograms.

    • Calculate the percentage degradation of this compound under each stress condition.

Protocol 3: Stability-Indicating HPLC Method (Generalized)

A specific, validated stability-indicating HPLC method for this compound is not publicly available. The following is a generalized reverse-phase HPLC method that can be used as a starting point for method development and validation.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary or binary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for small molecules.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the UV absorbance maxima of this compound (e.g., 223 nm and 286 nm).

  • Injection Volume: 10 µL.

Method Validation:

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Signaling Pathway and Experimental Workflow

This compound acts as a positive allosteric modulator of the δ-opioid receptor. This means it binds to a site on the receptor that is different from the binding site of the endogenous opioid peptides (e.g., enkephalins). By binding to this allosteric site, this compound can enhance the affinity and/or efficacy of the endogenous ligands, leading to a potentiation of the downstream signaling cascade.

The δ-opioid receptor is a G protein-coupled receptor that primarily couples to inhibitory G proteins (Gαi/o). Activation of the receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.

Below are diagrams illustrating the proposed signaling pathway of the δ-opioid receptor with a positive allosteric modulator and a typical experimental workflow for assessing the stability of this compound.

G cluster_membrane Cell Membrane DOR δ-Opioid Receptor G_protein Gαi/oβγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Endogenous_Ligand Endogenous Ligand (e.g., Enkephalin) Endogenous_Ligand->DOR Binds to orthosteric site BMS986188 This compound (PAM) BMS986188->DOR Binds to allosteric site ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Reduced levels lead to

Caption: Signaling pathway of the δ-opioid receptor with a positive allosteric modulator.

G start Start: this compound Sample (Solid or Solution) stress Forced Degradation (Stress Conditions) - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal - Photolytic start->stress sampling Sample at Defined Time Points stress->sampling analysis Analysis by Stability-Indicating HPLC/UPLC Method sampling->analysis data Data Acquisition and Processing - Peak Area of this compound - Detection of Degradation Products analysis->data evaluation Evaluation of Stability - Calculate % Degradation - Identify Degradation Pathways data->evaluation end End: Stability Profile Established evaluation->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Cell-based Assays for Studying the Effects of BMS-986188: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986188 is a selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR).[1] As a PAM, this compound does not activate the receptor on its own but enhances the affinity and/or efficacy of endogenous or exogenous orthosteric agonists, such as leu-enkephalin.[2] This mode of action presents a promising therapeutic strategy, potentially offering a more nuanced modulation of the δ-opioid system with an improved safety profile compared to traditional agonists. The characterization of this compound's pharmacological effects relies on a suite of robust cell-based assays designed to probe its influence on the distinct signaling pathways downstream of δ-opioid receptor activation.

δ-Opioid Receptor Signaling Pathways

The δ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation, it initiates a cascade of intracellular events that can be broadly categorized into G protein-dependent and β-arrestin-dependent signaling pathways.

  • G Protein-Dependent Signaling: Agonist binding to the δ-opioid receptor triggers the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is a key mechanism for the analgesic and other central nervous system effects of δ-opioid receptor activation.

  • β-Arrestin-Dependent Signaling: Following agonist-induced activation, the δ-opioid receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin recruitment leads to receptor desensitization, internalization, and the initiation of a distinct wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. This pathway is often associated with the development of tolerance and other side effects of opioid agonists.

DOR_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activates GRK GRK DOR->GRK Activates Agonist Agonist Agonist->DOR Binds This compound This compound This compound->DOR Enhances Agonist Binding/Efficacy AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP P_DOR Phosphorylated DOR GRK->P_DOR Phosphorylates beta_arrestin β-Arrestin P_DOR->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization ERK_activation ERK Activation beta_arrestin->ERK_activation

Figure 1: δ-Opioid Receptor Signaling Pathways.

Application Notes: Key Cell-Based Assays

To comprehensively evaluate the effects of this compound, a panel of cell-based assays is employed to measure its activity at different points in the δ-opioid receptor signaling cascade.

β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated δ-opioid receptor. It is a crucial assay for determining the potency of this compound as a PAM and for assessing potential biased agonism. The PathHunter® β-arrestin assay, based on enzyme fragment complementation (EFC), is a widely used platform for this purpose. In this system, the δ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment, the two fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.[3][4][5]

cAMP Inhibition Assay

This assay quantifies the functional consequence of Gαi/o protein activation by measuring the inhibition of adenylyl cyclase activity. A decrease in intracellular cAMP levels in response to an orthosteric agonist is measured in the presence and absence of this compound. This assay is essential for determining the modulatory effect of this compound on the canonical G protein signaling pathway. Common methods for measuring cAMP include Homogeneous Time-Resolved Fluorescence (HTRF) and enzyme-linked immunosorbent assays (ELISA).

GTPγS Binding Assay

This assay provides a direct measure of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits in cell membranes. An increase in [³⁵S]GTPγS binding upon agonist stimulation indicates G protein activation. This assay is used to confirm that the observed downstream effects, such as cAMP inhibition, are indeed mediated by G protein activation at the receptor level.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and its closely related analog, BMS-986187, from various cell-based assays.

CompoundAssayCell LineOrthosteric AgonistParameterValueReference
This compound β-Arrestin RecruitmentCHO-K1 hDORLeu-enkephalinEC₅₀0.05 µM
This compound β-Arrestin Recruitment (μ-opioid receptor)CHO-K1 hMOREndomorphin 1EC₅₀> 10 µM
BMS-986187 β-Arrestin RecruitmentCHO-K1 hDORLeu-enkephalinEC₅₀0.03 µM
BMS-986187 G Protein Activation ([³⁵S]GTPγS)HEK-hDOR- (ago-PAM activity)EC₅₀301 nM
BMS-986187 G Protein Activation ([³⁵S]GTPγS)HEK-hDOR- (ago-PAM activity)Eₘₐₓ92%
BMS-986187 β-Arrestin RecruitmentHEK-hDOR- (ago-PAM activity)EC₅₀579 µM

Note: BMS-986187 is a close structural analog of this compound and is often used to characterize the pharmacology of this series of compounds.

Experimental Protocols

Protocol 1: PathHunter® β-Arrestin Recruitment Assay

This protocol is adapted for a 384-well plate format using the DiscoverX PathHunter® β-arrestin assay system.

Beta_Arrestin_Workflow Start Start Cell_Plating Plate PathHunter® CHO-K1 hDOR β-arrestin cells (5,000 cells/well) Start->Cell_Plating Overnight_Incubation Incubate overnight at 37°C, 5% CO₂ Cell_Plating->Overnight_Incubation Compound_Prep Prepare serial dilutions of this compound and a fixed concentration of leu-enkephalin (e.g., EC₂₀) Overnight_Incubation->Compound_Prep Compound_Addition Add compounds to the cell plate Compound_Prep->Compound_Addition Incubation_90min Incubate for 90 minutes at 37°C Compound_Addition->Incubation_90min Detection_Reagent Add PathHunter® Detection Reagent Incubation_90min->Detection_Reagent Incubation_60min Incubate for 60 minutes at room temperature Detection_Reagent->Incubation_60min Read_Luminescence Read chemiluminescence Incubation_60min->Read_Luminescence Data_Analysis Normalize data and generate concentration-response curves Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: β-Arrestin Recruitment Assay Workflow.

Materials:

  • PathHunter® CHO-K1 hDOR β-arrestin cells

  • Cell plating reagent

  • Assay buffer

  • This compound

  • Leu-enkephalin (or other δ-opioid receptor agonist)

  • PathHunter® Detection Kit

  • White, clear-bottom 384-well plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Culture PathHunter® cells according to the manufacturer's instructions.

    • On the day before the assay, harvest cells and resuspend in cell plating reagent to a density of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in assay buffer to generate a range of concentrations.

    • Prepare a solution of leu-enkephalin in assay buffer at a fixed concentration (e.g., a pre-determined EC₂₀ concentration).

  • Compound Addition:

    • Add 5 µL of the this compound dilutions to the wells.

    • Add 5 µL of the leu-enkephalin solution to the wells. For control wells, add assay buffer.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C.

  • Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's protocol.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal using a plate luminometer.

    • Normalize the data to vehicle control (0% response) and a maximal leu-enkephalin response (100% response).

    • Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 2: HTRF cAMP Inhibition Assay

This protocol is adapted for a 384-well plate format using a competitive immunoassay with HTRF detection.

cAMP_Workflow Start Start Cell_Harvesting Harvest CHO-K1 hDOR cells and resuspend in assay buffer Start->Cell_Harvesting Cell_Dispensing Dispense cells into a 384-well plate Cell_Harvesting->Cell_Dispensing Compound_Addition Add serial dilutions of this compound and a fixed concentration of leu-enkephalin Cell_Dispensing->Compound_Addition Incubation_30min Incubate for 30 minutes at 37°C Compound_Addition->Incubation_30min Forskolin_Addition Add forskolin to stimulate adenylyl cyclase Incubation_30min->Forskolin_Addition Incubation_30min_2 Incubate for 30 minutes at 37°C Forskolin_Addition->Incubation_30min_2 Lysis_Detection Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) Incubation_30min_2->Lysis_Detection Incubation_60min Incubate for 60 minutes at room temperature Lysis_Detection->Incubation_60min Read_HTRF Read HTRF signal (665 nm / 620 nm) Incubation_60min->Read_HTRF Data_Analysis Calculate HTRF ratio and generate concentration-response curves Read_HTRF->Data_Analysis End End Data_Analysis->End

Figure 3: cAMP Inhibition Assay Workflow.

Materials:

  • CHO-K1 cells stably expressing the human δ-opioid receptor (hDOR)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • This compound

  • Leu-enkephalin

  • Forskolin

  • HTRF cAMP detection kit

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture CHO-K1 hDOR cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density.

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 2.5 µL of this compound dilutions and 2.5 µL of a fixed concentration of leu-enkephalin.

    • Incubate for 30 minutes at 37°C.

    • Add 2.5 µL of forskolin solution to stimulate adenylyl cyclase (final concentration to be optimized).

    • Incubate for an additional 30 minutes at 37°C.

  • Detection:

    • Lyse the cells and add 5 µL of HTRF cAMP-d2 conjugate and 5 µL of HTRF anti-cAMP-cryptate antibody to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Normalize the data to the forskolin-only control (0% inhibition) and a maximal agonist control (100% inhibition).

    • Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀.

References

Application Notes and Protocols: Characterization of BMS-986188, a Positive Allosteric Modulator of the δ-Opioid Receptor, Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-986188 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR)[1][2]. As a PAM, this compound binds to a site on the receptor topographically distinct from the orthosteric site where endogenous ligands like enkephalins and synthetic agonists bind[3]. This allosteric modulation enhances the receptor's response to orthosteric agonists, potentially offering a novel therapeutic approach with an improved side-effect profile compared to conventional opioid agonists. Radioligand binding assays are a fundamental tool to characterize the interaction of allosteric modulators with their target receptors. These assays can quantify the modulator's effect on the binding of an orthosteric radioligand, providing insights into its mechanism of action.

This document provides detailed protocols for radioligand binding assays to characterize the effects of this compound on the δ-opioid receptor. It includes methodologies for assessing the impact of this compound on the binding of both a radiolabeled antagonist and agonist.

Data Presentation

The following tables summarize the pharmacological data for this compound and the related δ-opioid receptor PAM, BMS-986187.

CompoundAssay TypeAgonistEC50Reference
This compoundβ-arrestin recruitmentleu-enkephalin0.05 µM[1][2]
CompoundAssay TypeOrthosteric LigandCooperativityReference
BMS-986187Radioligand BindingSNC-80Neutral (α ≈ 1)
BMS-986187Radioligand Binding[3H]diprenorphineNegative (0 < α′ < 1)

Signaling Pathway

The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go). Upon activation by an orthosteric agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, δ-opioid receptor activation modulates ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability. This compound, as a positive allosteric modulator, enhances the signaling initiated by the binding of an orthosteric agonist to the receptor.

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor GiGo Gi/Go Protein DOR->GiGo Activation AC Adenylyl Cyclase GiGo->AC Inhibition Ca_Channel Ca2+ Channel GiGo->Ca_Channel Inhibition K_Channel K+ Channel GiGo->K_Channel Activation cAMP cAMP ↓ AC->cAMP Ca_Influx Ca2+ Influx ↓ Ca_Channel->Ca_Influx K_Efflux K+ Efflux ↑ K_Channel->K_Efflux Agonist Orthosteric Agonist (e.g., Enkephalin, SNC-80) Agonist->DOR Binds to orthosteric site BMS986188 This compound (PAM) BMS986188->DOR Binds to allosteric site ATP ATP ATP->AC Neuronal_Excitability Neuronal Excitability ↓ cAMP->Neuronal_Excitability Modulates Ca_Influx->Neuronal_Excitability K_Efflux->Neuronal_Excitability

Caption: δ-Opioid receptor signaling pathway modulated by this compound.

Experimental Protocols

Protocol 1: Characterization of this compound's Effect on Radiotagged Antagonist Binding

This protocol is designed to determine if this compound affects the binding of a radiolabeled antagonist, such as [3H]diprenorphine, to the δ-opioid receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human δ-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]diprenorphine (a non-selective opioid antagonist).

  • Test Compound: this compound.

  • Orthosteric Agonist (for comparison): SNC-80.

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen δ-opioid receptor membrane aliquots on ice and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding).

    • 50 µL of [3H]diprenorphine at a final concentration close to its Kd (e.g., 1 nM).

    • 50 µL of varying concentrations of this compound.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine any change in the binding of [3H]diprenorphine in the presence of this compound. A negative cooperativity would be observed as a decrease in radioligand binding with increasing concentrations of this compound.

Protocol 2: Characterization of this compound's Effect on Radiotagged Agonist Binding

This protocol assesses the positive allosteric modulatory effect of this compound on the binding of a radiolabeled δ-opioid receptor agonist.

Materials:

  • Same as Protocol 1, with the following exception:

  • Radioligand: A suitable radiolabeled δ-opioid receptor agonist (e.g., [3H]SNC-80 or another selective agonist).

Procedure:

  • Membrane Preparation: Follow the same procedure as in Protocol 1.

  • Assay Setup: In a 96-well plate, set up a competition binding experiment. In a final volume of 200 µL, add:

    • 50 µL of varying concentrations of unlabeled SNC-80.

    • 50 µL of the radiolabeled agonist at a concentration near its Kd.

    • 50 µL of either vehicle (for baseline agonist binding) or a fixed concentration of this compound.

    • 50 µL of the membrane preparation.

    • For non-specific binding, use a high concentration of Naloxone in separate wells.

  • Incubation, Filtration, and Quantification: Follow steps 3-5 from Protocol 1.

  • Data Analysis: Generate competition binding curves by plotting the percentage of specific binding against the log concentration of unlabeled SNC-80 in the presence and absence of this compound. A leftward shift in the IC50 of SNC-80 in the presence of this compound indicates a positive allosteric modulation of agonist binding. Calculate the fold-shift in agonist affinity.

Experimental Workflow Diagram

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis start Start prep_membranes Prepare DOR Membranes start->prep_membranes prep_reagents Prepare Radioligand, this compound, and other reagents start->prep_reagents setup_plate Set up 96-well plate: - Membranes - Radioligand - this compound/Vehicle - Controls (Total & NSB) incubate Incubate at RT for 60 min setup_plate->incubate filter Rapid Filtration wash Wash Filters filter->wash count Scintillation Counting wash->count calculate_binding Calculate Specific Binding generate_curves Generate Binding Curves calculate_binding->generate_curves determine_parameters Determine IC50, Ki, Fold-shift generate_curves->determine_parameters end End determine_parameters->end

Caption: Experimental workflow for the radioligand binding assay.

References

Troubleshooting & Optimization

Navigating Aqueous Solubility Challenges with BMS-986188: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the selective δ-opioid receptor positive allosteric modulator, BMS-986188, its low aqueous solubility presents a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a crystalline solid with limited solubility in aqueous solutions.[1] Its solubility has been determined in a few common laboratory solvents, which should be considered when preparing stock solutions.

Data Presentation: this compound Solubility

SolventSolubilityMaximum Stock Concentration (Suggested)Notes
Dimethyl Sulfoxide (DMSO)≥62.5 mg/mL (116.72 mM)100 mMWarming and ultrasonication may be required for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2]
Dimethylformamide (DMF)1 mg/mL1.87 mM
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL0.56 mMThis mixture offers a way to introduce the compound into a buffered aqueous solution.[1]
EthanolSlightly solubleNot recommended for high concentration stocks[1]
Phosphate Buffered Saline (PBS, pH 7.4)Practically insoluble<0.1 mg/mLDirect dissolution in aqueous buffers is not recommended.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?

A2: This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps you can take:

  • Reduce the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and many can tolerate up to 1%.[3] However, primary cells can be more sensitive, so it is best to keep the DMSO concentration as low as possible, ideally at or below 0.1%. To achieve this, you may need to prepare a more concentrated DMSO stock solution and add a very small volume to your aqueous buffer.

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer. This rapid mixing can help to prevent localized high concentrations of the compound that can lead to precipitation.

  • Pre-warm the Aqueous Buffer: Gently warming your assay buffer before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of both this compound and other components in your assay.

  • Use a Surfactant: Non-ionic surfactants like Pluronic® F-68 can aid in the solubilization of hydrophobic compounds by forming micelles. You can try pre-mixing your DMSO stock with a small amount of a concentrated Pluronic® F-68 solution before diluting it into your final aqueous buffer.

  • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Preparing a complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your stock solution could prevent precipitation upon dilution.

Troubleshooting Guides

Guide 1: Preparing this compound for In Vitro Cell-Based Assays

This guide provides a general protocol for preparing this compound solutions for use in cell-based assays, such as β-arrestin recruitment or cAMP signaling assays.

Experimental Protocol: Preparation of this compound for In Vitro Assays

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh the desired amount of this compound crystalline solid in a sterile microfuge tube.

    • Add anhydrous DMSO to achieve a high concentration stock, for example, 10 mM or 100 mM.

    • To aid dissolution, you can warm the solution to 60°C and use sonication. Ensure the compound is fully dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, you may need to perform serial dilutions of your high-concentration stock in 100% DMSO.

  • Dilute into Aqueous Assay Buffer:

    • Gently vortex or stir your pre-warmed aqueous assay buffer.

    • While vortexing, add the required volume of the this compound DMSO stock dropwise to the buffer.

    • Ensure the final concentration of DMSO in your assay is as low as possible and tolerated by your cell line (typically ≤0.5%).

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting steps in the FAQ section.

Logical Relationship: Troubleshooting Precipitation in In Vitro Assays

Caption: A stepwise guide to resolving this compound precipitation issues.

Guide 2: Considerations for Formulating this compound for In Vivo Studies

Due to its poor aqueous solubility, formulating this compound for in vivo administration requires careful consideration of the vehicle. Direct injection of a DMSO stock is generally not recommended due to potential toxicity.

Experimental Protocol: General Approaches for In Vivo Formulation of Poorly Soluble Compounds

  • Suspension for Oral Gavage:

    • Prepare a micronized powder of this compound to increase its surface area.

    • Suspend the powder in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween® 80).

    • Ensure the suspension is homogenous before each administration.

  • Co-solvent System for Injection:

    • Dissolve this compound in a minimal amount of a biocompatible organic solvent such as DMSO or ethanol.

    • This solution can then be diluted in a co-solvent system, for example, a mixture of polyethylene glycol 400 (PEG400), propylene glycol, and saline. The final concentration of the organic solvent should be kept to a minimum.

  • Lipid-Based Formulations for Oral Administration:

    • For oral delivery, dissolving this compound in an oil-based vehicle, such as corn oil or a self-emulsifying drug delivery system (SEDDS), can enhance absorption.

Important Note: The specific formulation will need to be optimized and tested for stability and tolerability in the chosen animal model. All animal experiments should be conducted under an approved institutional animal care and use committee (IACUC) protocol.

Signaling Pathway

This compound acts as a positive allosteric modulator (PAM) of the δ-opioid receptor, a G-protein coupled receptor (GPCR). As a PAM, it does not directly activate the receptor but enhances the effect of the endogenous ligand (e.g., enkephalins). The δ-opioid receptor primarily couples to inhibitory G proteins (Gi/o).

Signaling Pathway: δ-Opioid Receptor Modulation by this compound

DOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates BMS This compound (PAM) BMS->DOR Binds to allosteric site Ligand Endogenous Ligand (e.g., Enkephalin) Ligand->DOR Binds to orthosteric site AC Adenylate Cyclase G_protein->AC Inhibits ERK ERK Activation G_protein->ERK Leads to GIRK GIRK Channels G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: this compound enhances endogenous ligand binding to the δ-opioid receptor.

References

Optimizing BMS-986188 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BMS-986188

This guide provides troubleshooting and frequently asked questions for researchers using this compound in in vitro experiments.

Section 1: this compound (δ-Opioid Receptor Positive Allosteric Modulator)

This compound is a selective positive allosteric modulator (PAM) of the δ-opioid receptor.[1][2] It enhances the receptor's response to an agonist, such as leu-enkephalin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a positive allosteric modulator of the δ-opioid receptor.[3] This means it binds to a site on the receptor distinct from the primary agonist binding site and potentiates the receptor's response to an agonist.

Q2: What is a typical effective concentration for this compound in vitro?

A2: this compound has a reported EC50 of 0.05 μM in a β-arrestin recruitment assay in the presence of an agonist.[3] The optimal concentration will vary depending on the cell type and experimental endpoint. A good starting point is to perform a dose-response curve around this EC50 value.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO. For stock solutions, you can dissolve it in newly opened DMSO at a concentration of up to 62.5 mg/mL (116.72 mM) with the help of ultrasonication and warming to 60°C. It is important to use fresh DMSO as it can be hygroscopic, which can affect solubility. Store stock solutions at -20°C for up to a month or -80°C for up to six months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: No or low potentiation effect observed.

  • Possible Cause 1: Absence of an agonist.

    • Solution: As a positive allosteric modulator, this compound requires the presence of a δ-opioid receptor agonist (e.g., leu-enkephalin) to exert its effect. Ensure an appropriate agonist is included in your assay at a concentration that elicits a submaximal response.

  • Possible Cause 2: Sub-optimal concentration of this compound.

    • Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell system and assay.

  • Possible Cause 3: Low expression of δ-opioid receptors.

    • Solution: Verify the expression of the δ-opioid receptor in your cell line using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line known to express the receptor at sufficient levels.

Issue 2: Compound precipitation in media.

  • Possible Cause 1: Poor solubility in aqueous media.

    • Solution: While this compound is soluble in DMSO, its solubility in aqueous cell culture media may be limited. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and does not affect cell viability. When diluting the DMSO stock in your media, do so stepwise and vortex gently.

Quantitative Data Summary
ParameterValueCell LineAssayReference
EC50 0.05 μMCHOβ-arrestin recruitment (in presence of agonist)
Selectivity >10 μMCHONo potentiation of μ-opioid receptor
Solubility in DMSO 62.5 mg/mL (116.72 mM)N/AN/A
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Warm the vial of this compound to room temperature.

  • Add the appropriate volume of new, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, sonicate the solution and/or warm it to 60°C.

  • Visually inspect to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Visualizations

BMS986188_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissolve Dissolve this compound in fresh DMSO stock Prepare Aliquots of Stock Solution dissolve->stock bms Add this compound (dose-response) stock->bms culture Culture Cells Expressing δ-Opioid Receptor agonist Add δ-Opioid Agonist (submaximal dose) culture->agonist agonist->bms incubation Incubate bms->incubation assay Perform Assay (e.g., β-arrestin recruitment) incubation->assay data Analyze Data & Determine EC50 assay->data TYK2_Signaling_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor tyk2 TYK2 receptor->tyk2 activates jak JAK1/2 receptor->jak activates cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) cytokine->receptor binds stat STAT tyk2->stat phosphorylates jak->stat phosphorylates p_stat p-STAT nucleus Nucleus p_stat->nucleus dimerizes & translocates to gene_expression Gene Expression nucleus->gene_expression regulates bms_inhibitor BMS TYK2 Inhibitor (e.g., BMS-986202) bms_inhibitor->tyk2 inhibits

References

Preventing BMS-986188 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of BMS-986188, a selective positive allosteric modulator of the δ-opioid receptor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues, particularly the prevention of its precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor, with an EC50 of 0.05 μM.[1][2][3] As a PAM, it does not activate the receptor on its own but enhances the receptor's response to an endogenous agonist, such as an enkephalin. This modulation occurs at a binding site distinct from the agonist binding site.

Q2: What are the primary challenges when working with this compound in in vitro experiments?

A2: A primary challenge with this compound, as with many small molecule inhibitors, is its limited aqueous solubility. This can lead to precipitation when diluted from a stock solution (typically in DMSO) into aqueous cell culture media or buffers, resulting in a lower effective concentration and lack of experimental reproducibility.[4]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: this compound should be stored as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions are typically prepared in high-purity, anhydrous DMSO. It is crucial to use a fresh, unopened bottle of DMSO as it is highly hygroscopic, and absorbed water can significantly decrease the solubility of the compound. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.

Troubleshooting Guide: Preventing this compound Precipitation

Issue 1: Precipitation observed immediately upon dilution of DMSO stock into aqueous media.

This is a common issue arising from the compound's low solubility in aqueous solutions. The high concentration of the compound in the DMSO stock exceeds its solubility limit when diluted into the aqueous experimental medium.

Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible, typically below 0.5%, to avoid solvent-induced toxicity.

  • Serial Dilutions in DMSO: Before adding to the aqueous medium, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to achieve a lower starting concentration. This reduces the drastic solvent change upon final dilution.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, add the stock to a smaller volume of media first, mix thoroughly, and then add this intermediate dilution to the remaining media.

  • Increase Final Volume: If the experimental design allows, increasing the final volume of the culture media can help to keep the compound in solution by lowering its final concentration.

Issue 2: Cloudiness or precipitate formation in the media over time during incubation.

This may indicate that the compound is slowly coming out of solution due to interactions with media components or temperature changes.

Solutions:

  • Media Component Interaction: Some components of cell culture media, such as proteins in fetal bovine serum (FBS), can interact with small molecules and affect their solubility. Consider reducing the serum concentration if your experiment allows.

  • Temperature Effects: Ensure that the media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution. Temperature shifts can cause precipitation of media components and the compound.

  • pH of the Medium: The pH of the culture medium can influence the solubility of a compound. Ensure your medium is properly buffered and the pH is stable throughout the experiment.

Issue 3: Lack of expected biological effect even at higher concentrations.

This could be a direct consequence of precipitation, leading to a lower-than-calculated effective concentration of the compound.

Solutions:

  • Visual Inspection: Always visually inspect your final experimental solution for any signs of precipitation, both immediately after preparation and after the incubation period.

  • Solubility Testing: Before conducting a full experiment, perform a small-scale solubility test. Prepare your highest intended concentration in the final experimental media and observe for precipitation over the planned duration of the experiment.

  • Use of Solubilizing Excipients: For particularly challenging solubility issues, the use of solubilizing agents such as HP-β-cyclodextrin may be considered, though their compatibility with the specific cell line and assay must be validated.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMethodSource
DMSO62.5 mg/mL (116.72 mM)Ultrasonic and warming to 60°C
DMF1 mg/mL-
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL-
EthanolSlightly soluble-

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Use Anhydrous DMSO: Use a fresh, unopened bottle of high-purity, anhydrous DMSO.

  • Calculate Required Mass: Determine the mass of this compound needed to prepare a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder. To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath and gentle warming (up to 60°C).

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.

Protocol for Diluting this compound into Aqueous Media
  • Pre-warm Media: Warm the cell culture medium or buffer to the experimental temperature.

  • Prepare Intermediate Dilution (if necessary): If the final concentration is low, prepare an intermediate dilution of the DMSO stock in fresh DMSO.

  • Add to Media: Slowly add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling.

  • Final Mixing: Mix the final solution thoroughly.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling DOR δ-Opioid Receptor G_Protein Gαi/o DOR->G_Protein Activates BMS This compound (PAM) BMS->DOR Enhances Binding Agonist Endogenous Agonist (e.g., Enkephalin) Agonist->DOR Binds AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK ↑ MAPK Signaling (e.g., ERK) G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: Signaling pathway of the δ-opioid receptor modulated by this compound.

G cluster_workflow Experimental Workflow to Prevent Precipitation start Start: Need to prepare This compound in media prep_stock Prepare high-concentration stock in anhydrous DMSO start->prep_stock warm_media Pre-warm aqueous experimental media to 37°C prep_stock->warm_media dilution_choice High final concentration? warm_media->dilution_choice direct_dilute Add stock directly to media (low volume) dilution_choice->direct_dilute No intermediate_dilute Prepare intermediate dilution in DMSO dilution_choice->intermediate_dilute Yes mix Mix thoroughly direct_dilute->mix add_intermediate Add intermediate dilution to media intermediate_dilute->add_intermediate add_intermediate->mix inspect Visually inspect for precipitation mix->inspect precipitate Precipitation Observed inspect->precipitate Yes no_precipitate Clear Solution: Proceed with experiment inspect->no_precipitate No troubleshoot Troubleshoot: - Lower concentration - Use excipients precipitate->troubleshoot

Caption: Workflow for preparing this compound solutions to prevent precipitation.

G troubleshooting { Issue: Unexpected Results or Lack of Effect} check_precipitation Check for Precipitation Visually inspect final media under a microscope. troubleshooting:f0->check_precipitation:f0 precipitation_found Precipitation Confirmed - Re-prepare solution following best practices. - Lower the final concentration. - Conduct a solubility test. check_precipitation:f0->precipitation_found:f0 Yes no_precipitation No Precipitation Found Investigate other causes: - Compound degradation (check storage). - Cell health and passage number. - Assay variability. check_precipitation:f0->no_precipitation:f0 No

Caption: Logical troubleshooting steps for unexpected experimental results.

References

BMS-986188 Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BMS-986188. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Summary of Known Selectivity

This compound is a positive allosteric modulator of the δ-opioid receptor.[1][2][3] Preclinical data demonstrates high selectivity for the δ-opioid receptor over the μ-opioid receptor.

TargetMetricValueReference
δ-opioid receptorEC500.05 µM (50 nM)[1][2]
μ-opioid receptorEC50>10 µM

Note: Comprehensive data from broad off-target screening panels (e.g., kinase screens, general receptor binding assays) for this compound is not extensively available in the public domain. The primary characterization of its selectivity is in the context of other opioid receptor subtypes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the intended signaling pathway of this compound and a general workflow for assessing its selectivity.

BMS This compound DOR δ-Opioid Receptor BMS->DOR Positive Allosteric Modulation G_Protein Gi/o Protein DOR->G_Protein Coupling Beta_Arrestin β-Arrestin Recruitment DOR->Beta_Arrestin Endogenous_Ligand Endogenous Opioid (e.g., Leu-enkephalin) Endogenous_Ligand->DOR Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP

Diagram 1: Intended Signaling Pathway of this compound.

cluster_0 Assay Preparation cluster_1 Functional Assay cluster_2 Data Analysis Cell_Lines Cell Lines Expressing δ- and μ-Opioid Receptors Incubation Incubate Cells with This compound and Agonist Cell_Lines->Incubation BMS_Compound Prepare Serial Dilutions of this compound BMS_Compound->Incubation Agonist Prepare Constant Concentration of Respective Agonists Agonist->Incubation Measurement Measure Downstream Signal (e.g., β-arrestin recruitment, cAMP levels) Incubation->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response EC50_Calculation Calculate EC50 Values for Each Receptor Dose_Response->EC50_Calculation Selectivity_Determination Determine Selectivity Ratio EC50_Calculation->Selectivity_Determination

Diagram 2: Experimental Workflow for Assessing Opioid Receptor Selectivity.

Troubleshooting Guide

Question Possible Cause Troubleshooting Steps
I am observing unexpected effects in my cellular assay that are not consistent with δ-opioid receptor activation. Could this be an off-target effect? While specific off-target interactions beyond the μ-opioid receptor are not publicly documented, unexpected results could stem from interactions with other cellular components. It is also crucial to consider the high selectivity against the μ-opioid receptor.1. Confirm Target Expression: Ensure your cell line expresses the δ-opioid receptor and not other opioid receptor subtypes that might confound results. 2. Use Control Compounds: Include a well-characterized δ-opioid receptor agonist and antagonist in your experiments to confirm the observed effects are mediated through this receptor. 3. Titrate Compound Concentration: Use the lowest effective concentration of this compound to minimize the potential for any concentration-dependent off-target effects. 4. Consult Literature for Target Pathway: Review literature on δ-opioid receptor signaling in your specific cell type to ensure your expectations of downstream effects are accurate.
My in vivo experiment is showing a phenotype that is more commonly associated with μ-opioid receptor activation. Is it possible this compound is not as selective in vivo? The high in vitro selectivity (>200-fold) makes significant engagement of the μ-opioid receptor at therapeutic doses of this compound unlikely. However, pharmacokinetic and pharmacodynamic factors in an in vivo system can be complex.1. Pharmacokinetic Analysis: Analyze the plasma and tissue concentrations of this compound to ensure they are within the expected therapeutic range for δ-opioid receptor modulation and well below the concentrations required for μ-opioid receptor activity. 2. Use Receptor-Specific Antagonists: Co-administer a selective δ-opioid receptor antagonist to see if the observed phenotype is reversed. If the phenotype persists, it may not be mediated by the δ-opioid receptor. Conversely, co-administration with a μ-opioid receptor antagonist (e.g., naloxone) could help rule out μ-opioid receptor involvement. 3. Control for Vehicle Effects: Ensure the vehicle used to administer this compound does not contribute to the observed phenotype.

Frequently Asked Questions (FAQs)

Q1: What is the primary known "off-target" interaction for this compound?

A1: Based on publicly available data, the most relevant receptor to consider as a potential "off-target" is the μ-opioid receptor. However, this compound demonstrates a high degree of selectivity for the δ-opioid receptor, with an EC50 value for the μ-opioid receptor that is more than 200-fold higher than for the δ-opioid receptor.

Q2: Has this compound been screened against a broad panel of kinases or other receptors?

A2: There is no comprehensive public data available from broad kinase or receptor screening panels for this compound. Therefore, researchers should be aware that its interaction with other, unrelated protein targets has not been fully characterized in the public domain.

Q3: What experimental protocol can be used to confirm the selectivity of this compound in my own assays?

A3: A β-arrestin recruitment assay is a suitable method for confirming selectivity.

  • Objective: To determine the EC50 of this compound at the δ-opioid and μ-opioid receptors.

  • Methodology:

    • Utilize cell lines stably expressing either the human δ-opioid receptor or the human μ-opioid receptor, and which are also engineered for a β-arrestin recruitment assay (e.g., using a commercially available system).

    • Plate the cells and allow them to adhere.

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions to the cells in the presence of a constant concentration of a respective opioid receptor agonist (e.g., Leu-enkephalin for the δ-opioid receptor and endomorphin-1 for the μ-opioid receptor).

    • Incubate for a sufficient period to allow for receptor activation and β-arrestin recruitment.

    • Measure the assay signal according to the manufacturer's instructions.

    • Plot the dose-response curves and calculate the EC50 values for each receptor.

    • The selectivity ratio can be determined by dividing the EC50 for the μ-opioid receptor by the EC50 for the δ-opioid receptor.

Q4: Where can I find more information on the discovery and initial characterization of this compound?

A4: The primary publication detailing the discovery, synthesis, and molecular pharmacology of this compound is: Burford, N.T., Livingston, K.E., Canals, M., et al. Discovery, synthesis, and molecular pharmacology of selective positive allosteric modulators of the δ-opioid receptor. J. Med. Chem. 58(10), 4220-4229 (2015).

References

Interpreting unexpected results with BMS-986188

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BMS-986188.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR)[1][2]. This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous and exogenous agonists. By binding to this allosteric site, this compound can enhance the affinity and/or efficacy of orthosteric agonists, such as leu-enkephalin, in activating the receptor.

Q2: Does this compound have any direct agonist activity on its own?

Based on available data for β-arrestin recruitment assays, this compound demonstrates its modulatory effect in the presence of an orthosteric agonist and does not show significant agonist activity on its own in this pathway[3]. However, it is important to consider the phenomenon of "ago-PAM" or G-protein biased agonism observed with structurally related δ-opioid receptor PAMs like BMS-986187[4][5]. This suggests that while there may be no activity in the β-arrestin pathway, there could be direct agonist activity in G-protein signaling pathways. Researchers should therefore test for direct effects in their specific assay system.

Q3: What is G-protein biased agonism and how might it relate to this compound?

G-protein biased agonism is the ability of a ligand to preferentially activate one intracellular signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment). The closely related compound, BMS-986187, has been characterized as a G-protein biased allosteric agonist of the δ-opioid receptor. This means it can directly activate G-protein signaling to some extent, while having little to no effect on β-arrestin recruitment in the absence of an orthosteric agonist. It is plausible that this compound could exhibit similar properties, which would be a critical factor in interpreting experimental outcomes.

Q4: What are the recommended solvent and storage conditions for this compound?

This compound is a crystalline solid. For stock solutions, it is soluble in DMSO. It is recommended to prepare aliquots of the stock solution and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles. Please refer to the manufacturer's product data sheet for specific solubility information.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: Unexpected Agonist-like Activity Observed

Possible Cause: As discussed in the FAQs, while this compound may not show direct agonism in β-arrestin assays, it could be acting as a G-protein biased agonist or an "ago-PAM". Your assay system may be more sensitive to G-protein signaling.

Troubleshooting Steps:

  • Run a Control Experiment: Test this compound alone in your assay system without any orthosteric agonist.

  • Use a Pathway-Specific Inhibitor: If you suspect G-protein activation, use a relevant inhibitor (e.g., a Gαi inhibitor like pertussis toxin for δ-opioid receptors) to see if the unexpected activity is blocked.

  • Perform a Different Assay: Compare the activity of this compound in a G-protein dependent assay (e.g., [³⁵S]GTPγS binding or cAMP inhibition) with a β-arrestin recruitment assay.

Issue 2: No Potentiation of the Orthosteric Agonist is Observed

Possible Causes:

  • Suboptimal Agonist Concentration: The potentiation effect of a PAM is dependent on the concentration of the orthosteric agonist.

  • Compound Solubility Issues: this compound may have precipitated out of solution.

  • Incorrect Cell System or Receptor Expression: The cell line may not express the δ-opioid receptor at sufficient levels.

Troubleshooting Steps:

  • Optimize Agonist Concentration: Perform a full dose-response curve of your orthosteric agonist in the presence and absence of a fixed concentration of this compound. An EC₂₀ concentration of the orthosteric agonist is often a good starting point for observing potentiation.

  • Check Compound Solubility: Visually inspect your solutions for any precipitate. If solubility is a concern, you may need to adjust the solvent or sonicate the solution.

  • Verify Receptor Expression: Confirm δ-opioid receptor expression in your cell line using a validated method such as Western blot, qPCR, or radioligand binding.

Issue 3: High Variability Between Experiments

Possible Causes:

  • Inconsistent Compound Handling: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation.

  • Cell Passage Number: High passage numbers of cell lines can lead to changes in receptor expression and signaling.

  • Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to variability.

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles.

  • Maintain Consistent Cell Culture Practices: Use cells within a defined low passage number range for all experiments.

  • Standardize Assay Protocols: Ensure all experimental parameters are kept consistent between experiments.

Data Presentation

Table 1: Key Pharmacological Parameters of this compound

ParameterValueAssay ConditionReference
EC₅₀ 0.05 µMβ-arrestin recruitment assay with leu-enkephalin
Selectivity >10 µM (EC₅₀)Over µ-opioid receptor in the presence of endomorphin 1

Table 2: Solubility and Storage of this compound

ParameterInformationReference
Formulation Crystalline solid
Solubility DMSO
Storage (Stock Solution) -20°C (1 month), -80°C (6 months)

Experimental Protocols

Key Experiment: β-Arrestin Recruitment Assay

This is a common assay to characterize the positive allosteric modulatory activity of this compound.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human δ-opioid receptor and a β-arrestin recruitment system (e.g., PathHunter® from DiscoverX). Culture cells according to the manufacturer's recommendations.

  • Cell Plating: Plate the cells in a 96-well or 384-well white, clear-bottom plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock of the orthosteric agonist (e.g., leu-enkephalin) at a concentration that will yield an EC₂₀ response.

  • Assay Procedure:

    • Add this compound to the cells at various concentrations.

    • Immediately add the EC₂₀ concentration of the orthosteric agonist to the wells. Include control wells with agonist alone and vehicle alone.

    • Incubate the plate for the recommended time (typically 60-90 minutes) at 37°C.

  • Detection: Add the detection reagent (e.g., chemiluminescent substrate) and incubate as per the manufacturer's protocol.

  • Data Analysis: Read the luminescence on a plate reader. Plot the data as a dose-response curve and calculate the EC₅₀ of this compound in the presence of the agonist.

Mandatory Visualizations

BMS-986188_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular DOR δ-Opioid Receptor G_protein Gαi/o DOR->G_protein Activates B_arrestin β-Arrestin DOR->B_arrestin Recruits G_protein_activation G-Protein Signaling (e.g., ↓cAMP) G_protein->G_protein_activation B_arrestin_recruitment β-Arrestin Signaling B_arrestin->B_arrestin_recruitment Agonist Orthosteric Agonist Agonist->DOR Binds to orthosteric site BMS986188 This compound (PAM) BMS986188->DOR Binds to allosteric site

Caption: Signaling pathways of the δ-opioid receptor modulated by this compound.

Experimental_Workflow_PAM_Assay start Start plate_cells Plate δ-OR expressing cells start->plate_cells add_compounds Add this compound (serial dilution) + Orthosteric Agonist (EC₂₀) plate_cells->add_compounds incubate Incubate (e.g., 90 min at 37°C) add_compounds->incubate add_detection Add detection reagent incubate->add_detection read_signal Read signal (e.g., luminescence) add_detection->read_signal analyze_data Analyze data (dose-response curve) read_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for a PAM assay with this compound.

Troubleshooting_Logic unexpected_result Unexpected Result? agonist_activity Unexpected Agonist Activity unexpected_result->agonist_activity Yes no_potentiation No Potentiation unexpected_result->no_potentiation Yes high_variability High Variability unexpected_result->high_variability Yes check_direct_effect Test this compound alone agonist_activity->check_direct_effect check_agonist_conc Optimize agonist concentration no_potentiation->check_agonist_conc check_handling Review compound handling and cell culture high_variability->check_handling

Caption: A logical flow for troubleshooting unexpected results with this compound.

References

Technical Support Center: BMS LPA1 Antagonist Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing functional assays with Bristol Myers Squibb (BMS) lysophosphatidic acid receptor 1 (LPA1) antagonists, such as BMS-986020 and BMS-986278. It has come to our attention that there may be some confusion regarding compound numbers, and users searching for "BMS-986188" in the context of LPA1 antagonism are likely working with these aforementioned compounds.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any inhibition of the LPA1-mediated signal with my BMS antagonist. What are the initial checks I should perform?

A1: When a complete lack of antagonist activity is observed, begin by verifying the following:

  • Compound Integrity: Confirm the correct identity, purity, and concentration of your BMS LPA1 antagonist stock solution. Ensure it has been stored correctly and has not undergone excessive freeze-thaw cycles.

  • Agonist Concentration: Ensure the concentration of the LPA agonist (e.g., oleoyl-LPA) used to stimulate the cells is appropriate. An excessively high agonist concentration can make it difficult to observe competitive antagonism. Aim for an agonist concentration at or near the EC80.

  • Cell Health: Visually inspect your cells for normal morphology and confluence. Perform a cell viability assay (e.g., Trypan Blue exclusion) to ensure a healthy cell population.

  • Positive Control: Confirm that your positive control antagonist is behaving as expected. If the positive control also fails, the issue is likely with the assay system itself.

Q2: My dose-response curve for the BMS LPA1 antagonist is showing low potency (high IC50). What could be the cause?

A2: Low potency can be attributed to several factors:

  • Sub-optimal Incubation Time: The pre-incubation time with the antagonist may be insufficient to allow for binding equilibrium. Optimization of the antagonist pre-incubation time is recommended.

  • High Agonist Concentration: As mentioned previously, a high agonist concentration will shift the antagonist IC50 to the right. Verify that you are using an appropriate EC80 concentration of the agonist.

  • Reagent Quality: The quality of the LPA agonist can vary between suppliers and batches. Ensure you are using a high-quality, pure agonist.

Q3: I am observing high variability between replicate wells in my assay plate. How can I improve the consistency of my results?

A3: High variability can obscure real effects. To improve precision:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents to the assay plate. Use calibrated pipettes.

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to variability. Ensure your cells are thoroughly resuspended before plating to achieve a uniform cell density across the plate.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell health and compound concentrations. Consider avoiding the use of the outermost wells for critical experiments or ensure proper humidification during incubation.

Troubleshooting Low Signal in Functional Assays

A low signal in a functional assay can manifest as a small assay window (the difference between the signal of the stimulated and unstimulated wells) or a complete lack of response. The following table outlines potential causes and solutions for low signal in common LPA1 functional assays.

Potential Cause Possible Explanation Recommended Solution
Cell-related Issues
Low LPA1 Receptor ExpressionThe cell line used may not express sufficient levels of the LPA1 receptor to generate a robust signal.Use a cell line known to endogenously express high levels of LPA1 or a stably transfected cell line overexpressing the LPA1 receptor.
Poor Cell HealthCells that are unhealthy, senescent, or have been passaged too many times will have a diminished response to stimuli.Use cells with a low passage number and ensure optimal cell culture conditions. Confirm cell viability before each experiment.
Inconsistent Cell PlatingAn uneven distribution of cells across the assay plate will lead to variable and potentially low signals.Ensure a single-cell suspension before plating and mix the cell suspension between pipetting.
Reagent & Compound Issues
Degraded LPA AgonistLysophosphatidic acid can be unstable. If the agonist has degraded, it will not effectively stimulate the receptor.Prepare fresh agonist dilutions for each experiment from a properly stored stock. Consider purchasing a new batch of agonist.
Incorrect Antagonist ConcentrationErrors in serial dilutions can lead to a final antagonist concentration that is too high, completely inhibiting the signal.Carefully prepare and double-check all dilutions.
Solvent EffectsHigh concentrations of solvents like DMSO can be toxic to cells and interfere with the assay.Ensure the final solvent concentration in the assay wells is low (typically ≤0.5%) and consistent across all wells, including controls.
Assay Condition Issues
Suboptimal Incubation TimesInsufficient incubation time with the agonist or antagonist can lead to an incomplete response.Optimize incubation times for both agonist stimulation and antagonist pre-incubation.
Incorrect Temperature or Buffer ConditionsAssay performance can be sensitive to temperature, pH, and the presence of specific ions.Ensure all incubations are performed at the recommended temperature and that the assay buffer is correctly prepared and at the proper pH.
Detection Issues
Inappropriate Instrument SettingsThe gain, exposure time, or other settings on the plate reader may not be optimal for detecting the assay signal.Consult the instrument's manual and optimize the reader settings for your specific assay.
Quenching of SignalThe antagonist compound may have inherent fluorescent or quenching properties that interfere with the detection method.Run a control plate with the compound in the absence of cells to check for auto-fluorescence or quenching.

Visualizing Key Processes

To aid in understanding the experimental and biological contexts of these assays, the following diagrams have been generated.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA (Agonist) LPA1 LPA1 Receptor LPA->LPA1 Binds & Activates BMS_Antagonist BMS-986020 / BMS-986278 (Antagonist) BMS_Antagonist->LPA1 Blocks Binding Gq Gαq LPA1->Gq Activates G12_13 Gα12/13 LPA1->G12_13 Activates Beta_Arrestin β-Arrestin Recruitment LPA1->Beta_Arrestin Triggers PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces RhoGEF RhoGEF G12_13->RhoGEF Activates RhoA RhoA Activation RhoGEF->RhoA Activates

Figure 1: Simplified LPA1 Receptor Signaling Pathway.

Troubleshooting_Workflow start Low or No Signal Observed check_controls Are Positive and Negative Controls Valid? start->check_controls check_reagents Verify Reagent Integrity (Agonist, Antagonist, Buffers) check_controls->check_reagents No check_cells Assess Cell Health & Density check_controls->check_cells Yes check_protocol Review Assay Protocol (Concentrations, Incubation Times) check_reagents->check_protocol check_cells->check_protocol check_instrument Check Instrument Settings check_protocol->check_instrument optimize_assay Systematically Optimize Assay Parameters (e.g., Agonist Concentration, Cell Number) check_instrument->optimize_assay end_success Signal Restored optimize_assay->end_success end_fail Issue Persists: Contact Technical Support optimize_assay->end_fail

Figure 2: Logical Workflow for Troubleshooting Low Signal.

Detailed Experimental Protocols

The following are generalized protocols for key functional assays used to characterize LPA1 antagonists. Specific parameters may require optimization depending on the cell line and reagents used.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following LPA1 receptor activation via the Gαq pathway.

Materials:

  • Cells expressing the LPA1 receptor (e.g., CHO-K1 or HEK293 cells stably expressing LPA1).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (to prevent dye leakage).

  • LPA agonist (e.g., 18:1 Oleoyl-LPA).

  • BMS LPA1 antagonist (e.g., BMS-986020).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with kinetic read capabilities and automated injection (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed cells into the microplate at a pre-determined optimal density and allow them to adhere overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the calcium dye loading solution in Assay Buffer containing probenecid according to the manufacturer's instructions.

  • Remove cell culture medium and add the dye loading solution to each well.

  • Incubate the plate for 45-60 minutes at 37°C, 5% CO2.

  • Antagonist Addition: Prepare serial dilutions of the BMS LPA1 antagonist in Assay Buffer.

  • Add the antagonist dilutions to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.[1]

  • Agonist Stimulation and Signal Detection:

    • Prepare the LPA agonist solution in Assay Buffer at a concentration that is 4-5x the final desired EC80 concentration.

    • Place the assay plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injector to add the LPA agonist to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.[1]

  • Data Analysis: The antagonist effect is determined by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the agonist-only control. Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Calcium_Mobilization_Workflow A Seed cells in microplate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate (45-60 min) C->D E Pre-incubate with BMS Antagonist (15-30 min) D->E F Measure baseline fluorescence E->F G Inject LPA Agonist F->G H Measure kinetic fluorescence response G->H I Analyze data (IC50 determination) H->I

Figure 3: Experimental Workflow for a Calcium Mobilization Assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated LPA1 receptor, a key event in receptor desensitization and G protein-independent signaling.

Materials:

  • A specialized cell line co-expressing the LPA1 receptor fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter cells).[2]

  • Cell plating reagent (as per manufacturer's recommendation).

  • LPA agonist.

  • BMS LPA1 antagonist.

  • Assay buffer.

  • Detection reagents.

  • White, solid-bottom microplates.

  • Luminescence plate reader.

Protocol:

  • Cell Plating: Prepare cells in the appropriate plating reagent and dispense into the white-walled assay plate. Incubate overnight at 37°C, 5% CO2.[3]

  • Antagonist Addition: Prepare serial dilutions of the BMS LPA1 antagonist in assay buffer. Add the antagonist to the cells.

  • Pre-incubate for 30 minutes at 37°C.[2]

  • Agonist Stimulation: Add the LPA agonist (at a pre-determined EC80 concentration) to the wells.

  • Incubate for 60-90 minutes at 37°C.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read the luminescent signal on a plate reader.

  • Data Analysis: The antagonist effect is measured as a decrease in the luminescent signal. Calculate IC50 values from the dose-response curve.

RhoA Activation Assay

This assay measures the activation of the small GTPase RhoA, a downstream effector of LPA1 signaling via the Gα12/13 pathway.

Materials:

  • Cells expressing the LPA1 receptor.

  • Lysis Buffer (containing protease inhibitors).

  • Reagent to specifically pull down active (GTP-bound) RhoA (e.g., Rhotekin-RBD beads).

  • Antibodies: anti-RhoA antibody for Western blotting.

  • SDS-PAGE gels, transfer membranes, and Western blotting reagents.

  • LPA agonist.

  • BMS LPA1 antagonist.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluence. Serum-starve the cells overnight if necessary.

    • Pre-treat cells with the BMS LPA1 antagonist for the desired time (e.g., 30 minutes).

    • Stimulate the cells with the LPA agonist for a short period (e.g., 2-5 minutes).

  • Cell Lysis:

    • Quickly wash the cells with ice-cold PBS.

    • Lyse the cells on ice using ice-cold Lysis Buffer.

    • Clarify the lysates by centrifugation.

  • Pull-Down of Active RhoA:

    • Normalize the protein concentration of the lysates.

    • Incubate a portion of the lysate with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.

  • Western Blotting:

    • Wash the beads several times with Lysis Buffer.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-RhoA antibody.

    • Also, run a parallel blot with a small fraction of the total cell lysate to determine the total RhoA levels in each sample.

  • Data Analysis: Quantify the band intensity for the pulled-down active RhoA and normalize it to the total RhoA in the corresponding lysate. The antagonist effect is observed as a reduction in active RhoA levels compared to the agonist-only treated sample.

References

BMS-986188 stability in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BMS-986188 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound stock solutions?

A1: For optimal stability, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1] Once dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions in an appropriate solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q2: How stable is this compound in cell culture media at 37°C?

A2: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various cell culture media at 37°C over extended periods (e.g., 24, 48, 72 hours). The stability of a compound in culture is influenced by several factors including the composition of the medium, pH, and the presence of serum proteins. It is highly recommended that researchers empirically determine the stability of this compound in their specific cell culture system. A detailed protocol for assessing compound stability is provided in the "Experimental Protocols" section of this guide.

Q3: My cells are showing a diminished response to this compound over time. What could be the cause?

A3: A diminished response to this compound in long-term experiments could be due to several factors:

  • Compound Degradation: this compound may be degrading in the cell culture medium at 37°C. It is advisable to replenish the medium with freshly diluted compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.

  • Receptor Desensitization: Continuous exposure to an agonist or positive allosteric modulator can lead to receptor desensitization and downregulation, a common phenomenon for G-protein coupled receptors.

  • Cellular Metabolism: The cells themselves may be metabolizing the compound into a less active or inactive form.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR). As a PAM, it does not directly activate the receptor but enhances the binding and/or efficacy of endogenous ligands, such as enkephalins. The delta-opioid receptor is primarily coupled to inhibitory G-proteins (Gi/Go).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results between batches. - Inconsistent concentration of active this compound due to degradation in media.- Variability in cell passage number or health.- Pipetting errors during compound dilution.- Perform a stability study of this compound in your specific cell culture medium to determine the rate of degradation (see Experimental Protocols).- Replenish the media with fresh compound at regular intervals based on stability data.- Use cells within a consistent and low passage number range.- Ensure accurate and consistent dilution of the compound for each experiment.
Complete loss of compound activity in the middle of a long-term experiment. - Significant degradation of this compound in the culture medium.- Based on stability testing, determine the half-life of the compound in your media and replace the media containing this compound accordingly to maintain the desired concentration.
Unexpected off-target effects observed. - High concentrations of the compound may lead to non-specific interactions.- Degradation products of this compound might have their own biological activity.- Perform a dose-response curve to determine the optimal concentration with maximal desired effect and minimal off-target effects.- If significant degradation is observed, consider more frequent media changes.

Data Presentation

While specific stability data for this compound in cell culture media is not available, the following table illustrates how to present such data once generated from your own experiments.

Table 1: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (Hours)% Remaining this compound
0100
2485
4865
7240

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator at 37°C with 5% CO2

  • LC-MS system

  • Acetonitrile (ACN)

  • Internal standard (a compound structurally similar to this compound but with a different mass)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.

  • Time Zero (T=0) Sample: Immediately collect an aliquot of the spiked media. This will serve as your baseline (100% stability) sample.

  • Incubation: Aliquot the remaining spiked media into sterile tubes for each time point (e.g., 24, 48, 72 hours) and place them in a 37°C incubator.

  • Sample Collection: At each designated time point, collect the corresponding aliquots.

  • Sample Processing:

    • To each collected sample, add 3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins from the serum.

    • Vortex the samples thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS Analysis:

    • Analyze the supernatant using a validated LC-MS method to quantify the concentration of this compound relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

G cluster_0 Experimental Workflow Prepare Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Spike Media Spike into Pre-warmed Cell Culture Media Prepare Stock->Spike Media T0 Sample Collect T=0 Sample Spike Media->T0 Sample Incubate Incubate at 37°C Spike Media->Incubate Process Samples Protein Precipitation & Supernatant Collection T0 Sample->Process Samples Collect Samples Collect Samples at Time Points (24, 48, 72h) Incubate->Collect Samples Collect Samples->Process Samples Analyze LC-MS Analysis Process Samples->Analyze Data Calculate % Remaining Analyze->Data

Caption: Workflow for assessing this compound stability in cell culture.

G cluster_pathway Delta-Opioid Receptor Signaling Pathway BMS This compound (PAM) DOR Delta-Opioid Receptor (DOR) BMS->DOR + Ligand Endogenous Ligand (e.g., Enkephalin) Ligand->DOR GiGo Gi/Go Protein DOR->GiGo Activates BetaArrestin β-Arrestin DOR->BetaArrestin Recruits AC Adenylyl Cyclase GiGo->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Internalization Receptor Internalization BetaArrestin->Internalization

Caption: Simplified signaling pathway of the Delta-Opioid Receptor.

References

Technical Support Center: BMS-986188 and Orthosteric Agonist Co-Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMS-986188 in conjunction with orthosteric agonists for the δ-opioid receptor.

Important Preliminary Note: Initial characterization has identified this compound not as an LPA1 receptor antagonist, but as a selective positive allosteric modulator (PAM) of the δ-opioid receptor .[1][2][3] This guide is therefore focused on its application in studying the δ-opioid receptor system. As a PAM, this compound binds to a site on the receptor distinct from the orthosteric site (where endogenous ligands like enkephalins bind) and enhances the effect of orthosteric agonists.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). It does not activate the receptor on its own but enhances the potency and/or efficacy of orthosteric agonists, such as the endogenous peptide Leu-enkephalin or synthetic agonists like SNC80. Its modulatory effect is demonstrated by a leftward shift in the dose-response curve of an orthosteric agonist.

Q2: Which orthosteric agonists are commonly used with this compound?

A2: Commonly used orthosteric agonists for the δ-opioid receptor include:

  • Leu-enkephalin: An endogenous opioid peptide that binds to both δ- and µ-opioid receptors.

  • SNC80: A highly potent and selective non-peptidic δ-opioid receptor agonist.

  • [D-Ala2, D-Leu5]-enkephalin (DADLE): A degradation-resistant synthetic analog of enkephalin.

Q3: What are the key signaling pathways activated by the δ-opioid receptor?

A3: The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Activation leads to:

  • Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: Through Gβγ subunit dissociation, it can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.

  • β-arrestin recruitment: This leads to receptor desensitization, internalization, and initiation of G-protein-independent signaling, such as activation of mitogen-activated protein kinases (MAPKs).

Troubleshooting Guide

Issue 1: No potentiating effect of this compound is observed.

Possible Cause Troubleshooting Step
Incorrect Concentration: Verify the concentrations of both this compound and the orthosteric agonist. For PAMs, the effect is dependent on the presence of an agonist. Use an agonist concentration around its EC20 to EC50 to best observe potentiation.
Compound Instability: This compound stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C. Avoid repeated freeze-thaw cycles.
Assay System Issue: Ensure the cells express functional δ-opioid receptors. Run a positive control with a known full agonist (e.g., SNC80) to confirm receptor activity.
This compound acts as an agonist: Some PAMs can exhibit agonist activity on their own. BMS 986187, a related compound, has been shown to be a G-protein-biased allosteric agonist. Test this compound in the absence of an orthosteric agonist to check for intrinsic activity.

Issue 2: High background or variable signal in the assay.

Possible Cause Troubleshooting Step
Cell Health/Density: Ensure consistent cell seeding density and a healthy, confluent monolayer on the day of the assay. Optimize cell number for your specific cell line.
Assay Buffer Components: Serum components can interfere with the assay. Ensure cells are properly washed and incubated in serum-free media or an appropriate assay buffer before starting the experiment.
Compound Precipitation: Check the solubility of this compound in your assay buffer. It is soluble in DMF and partially soluble in DMSO/PBS mixtures. Visually inspect for any precipitation in your stock solutions and dilutions.

Issue 3: Unexpected results in the dose-response curve (e.g., bell-shaped curve, decreased maximal effect at high PAM concentrations).

Possible Cause Troubleshooting Step
Probe Dependence: The observed effect of an allosteric modulator can vary depending on the orthosteric agonist used. If possible, confirm the effect with a different class of orthosteric agonist.
Complex Allosteric Interaction: High concentrations of a PAM can sometimes lead to a decrease in the maximal response of the orthosteric agonist. This can be a feature of complex allosteric interactions. Perform a full Schild analysis to better characterize the nature of the modulation.
Off-Target Effects: At high concentrations, this compound might have off-target effects. Ensure you are working within the recommended concentration range. This compound is selective for δ- over µ-opioid receptors (EC50 >10 µM).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

CompoundTargetAssay TypeParameterValueNotes
This compound δ-Opioid Receptorβ-Arrestin RecruitmentEC500.05 µMIn the presence of Leu-enkephalin.
This compound µ-Opioid Receptorβ-Arrestin RecruitmentEC50>10 µMIn the presence of endomorphin 1.
SNC80 δ-Opioid ReceptorBinding AffinityKi9.4 nM
SNC80 µ-δ HeteromerCa2+ MobilizationEC5052.8 ± 27.8 nM
BMS 986187 δ-Opioid ReceptorG-protein activationEC5030 nMA related PAM that also acts as an allosteric agonist.

Experimental Protocols & Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_intracellular DOR δ-Opioid Receptor G_protein Gαi/oβγ DOR->G_protein Activates BetaArrestin β-Arrestin DOR->BetaArrestin Recruits Agonist Orthosteric Agonist (e.g., Leu-enkephalin) Agonist->DOR Binds orthosteric site PAM This compound (PAM) PAM->DOR Binds allosteric site AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization BetaArrestin->Internalization MAPK MAPK Signaling BetaArrestin->MAPK

Caption: δ-Opioid receptor signaling pathway with orthosteric agonist and PAM.

Experimental Workflow: β-Arrestin Recruitment Assay

G A 1. Cell Plating Plate PathHunter® cells expressing δ-opioid receptor in 384-well plates. B 2. Compound Preparation Prepare serial dilutions of orthosteric agonist. Prepare fixed concentration of this compound. A->B C 3. Co-application Add this compound (PAM) to cells, followed by agonist dilutions. B->C D 4. Incubation Incubate for 90 minutes at 37°C. C->D E 5. Detection Add PathHunter® detection reagents and incubate for 60 minutes at RT. D->E F 6. Data Acquisition Read luminescence on a plate reader. E->F G 7. Analysis Normalize data and fit dose-response curves to determine EC50 and Emax values. F->G

Caption: Workflow for a β-arrestin recruitment co-application assay.

Troubleshooting Decision Tree

G Start Start: No potentiation of agonist by this compound Q1 Is the agonist active on its own? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are compound concentrations correct? A1_Yes->Q2 Res1 Fix: Check cell line for receptor expression. Verify agonist integrity and concentration. A1_No->Res1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was this compound handled correctly? A2_Yes->Q3 Res2 Fix: Verify dilutions. Use agonist at EC20-EC50 for optimal window. A2_No->Res2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider complex pharmacology: - Probe dependence - Biased allosteric agonism - Off-target effects A3_Yes->End Res3 Fix: Prepare fresh aliquots. Avoid multiple freeze-thaw cycles. A3_No->Res3

Caption: Troubleshooting decision tree for lack of PAM effect.

Detailed Methodologies

β-Arrestin Recruitment Assay (PathHunter® Protocol)

This assay quantifies the interaction between the activated δ-opioid receptor and β-arrestin 2 using an enzyme fragment complementation (EFC) system.

  • Principle: The δ-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.

  • Cell Plating:

    • Use CHO-K1 or U2OS cells stably expressing the δ-opioid receptor and the β-arrestin EFC components.

    • Plate cells in a low-volume 384-well white plate at a density of 2,500-5,000 cells per well.

    • Incubate overnight at 37°C with 5% CO2.

  • Assay Protocol:

    • Prepare a dose-response curve of the orthosteric agonist (e.g., Leu-enkephalin) in assay buffer.

    • Prepare a solution of this compound at a fixed concentration (e.g., 1 µM).

    • Add this compound solution to the cell plate.

    • Immediately add the orthosteric agonist dilutions to the plate.

    • Incubate the plate for 90 minutes at 37°C.

    • Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

    • Add the detection reagent to each well and incubate for 60 minutes at room temperature in the dark.

  • Data Analysis:

    • Read the chemiluminescent signal using a compatible plate reader.

    • Normalize the data to a vehicle control (0% recruitment) and a maximal response control (e.g., 10 µM SNC80) (100% recruitment).

    • Plot the normalized response versus the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.

cAMP Inhibition Assay (HTRF Protocol)

This assay quantifies the inhibition of adenylyl cyclase activity following Gαi/o-coupled receptor activation.

  • Principle: This is a competitive immunoassay. cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.

  • Cell Plating:

    • Plate CHO cells stably expressing the δ-opioid receptor in a 384-well white plate at a density that will reach 80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C with 5% CO2.

  • Assay Protocol:

    • Wash cells with assay buffer.

    • Prepare compound dilutions as described for the β-arrestin assay.

    • Add this compound and the orthosteric agonist to the cells.

    • Incubate for 30 minutes at 37°C.

    • Add a sub-maximal concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. Incubate for another 30 minutes.

    • Add the HTRF cAMP d2-labeled antibody and HTRF cryptate-labeled cAMP tracer to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Normalize the data to the forskolin-only control (0% inhibition) and a maximal agonist control (100% inhibition).

    • Plot the normalized data against the log of the agonist concentration to determine IC50 values.

Calcium Mobilization Assay

While δ-opioid receptors primarily couple to Gαi/o, co-expression of a promiscuous G-protein like Gα16 can link their activation to the Gαq pathway, resulting in a measurable release of intracellular calcium.

  • Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Ligand activation of the receptor triggers the Gαq pathway, leading to the release of Ca2+ from intracellular stores. The dye binds to Ca2+, causing an increase in fluorescence intensity.

  • Cell Plating:

    • Use HEK293T cells transiently or stably co-expressing the δ-opioid receptor and a promiscuous G-protein (e.g., Gα16).

    • Plate cells in a 96- or 384-well black-walled, clear-bottom plate.

  • Assay Protocol:

    • Incubate cells in serum-free medium for at least 2 hours.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash kit) for 30-60 minutes at 37°C. Probenecid may be required to prevent dye leakage from certain cell lines.

    • Place the plate in a kinetic fluorescence plate reader (e.g., FlexStation).

    • Measure the baseline fluorescence.

    • Inject the co-application of this compound and the orthosteric agonist and immediately begin reading the fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (peak minus baseline).

    • Normalize the data and plot a dose-response curve to determine EC50 values.

References

Technical Support Center: Cell Line Selection for BMS-986188 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cell lines and troubleshooting common issues encountered during in vitro studies of BMS-986188, a selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a selective positive allosteric modulator of the δ-opioid receptor (DOR).[1] As a PAM, it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands bind.[2][3] It does not activate the receptor on its own but enhances the effect of an orthosteric agonist, potentially increasing its potency and/or efficacy.[2][3] This modulation can lead to a more controlled and potentially safer therapeutic effect by amplifying the endogenous signaling pathways.

Q2: Which cell lines are suitable for studying this compound?

The choice of cell line depends on the specific experimental goals. Two main categories of cell lines are recommended:

  • Recombinant Cell Lines: These are host cell lines (e.g., CHO or HEK293) that have been genetically engineered to express the human δ-opioid receptor (hDOR), often at high levels. They are ideal for high-throughput screening and detailed pharmacological characterization due to their robust and reproducible responses.

  • Endogenous Cell Lines: These cell lines naturally express the δ-opioid receptor. They can provide a more physiologically relevant context for studying receptor function.

A summary of recommended cell lines is provided in the table below.

Q3: What are the key functional assays to characterize this compound?

The primary functional assays for a DOR PAM like this compound are designed to measure its ability to potentiate the activity of a DOR agonist. Key assays include:

  • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated receptor, a key step in GPCR desensitization and signaling. Commercial assays like the PathHunter® β-arrestin assay are commonly used.

  • cAMP Modulation Assays: The δ-opioid receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Assays that measure the potentiation of agonist-induced cAMP inhibition are crucial.

Q4: How do I design an experiment to test for positive allosteric modulation?

To demonstrate positive allosteric modulation, you need to show that this compound enhances the response of a known DOR agonist (e.g., Leu-enkephalin, SNC80). This is typically done by generating agonist dose-response curves in the absence and presence of a fixed concentration of this compound. A leftward shift in the agonist's EC50 value or an increase in the maximal response (Emax) indicates positive allosteric modulation.

Cell Line Selection Guide

The following table summarizes recommended cell lines for this compound studies.

Cell LineReceptor ExpressionAdvantagesDisadvantagesRecommended Assays
CHO-hDOR Recombinant (Human)High receptor expression, robust signaling, low endogenous GPCR background, suitable for HTS.Overexpression may not reflect physiological receptor levels.β-Arrestin Recruitment, cAMP Assays, GTPγS Binding
HEK293-hDOR Recombinant (Human)High transfection efficiency, robust protein expression, well-characterized.Can have endogenous GPCRs that may interfere.β-Arrestin Recruitment, cAMP Assays, Calcium Mobilization (if co-expressing a suitable G-protein)
NG108-15 Endogenous (Mouse/Rat Hybrid)Well-characterized for opioid receptor studies, homogenous population of δ-opioid receptors.Genetically unstable, which can lead to variability in receptor expression.cAMP Assays, Radioligand Binding
SH-SY5Y Endogenous (Human)Human neuroblastoma cell line, expresses other opioid receptors (μ) which can be used for selectivity studies.Lower δ-opioid receptor expression compared to recombinant lines.cAMP Assays, Neuronal differentiation studies

Quantitative Data Summary

The following table presents available quantitative data for this compound.

Cell LineAssayOrthosteric AgonistParameterValueReference
CHO-hDORβ-Arrestin RecruitmentLeu-enkephalinEC50 (Potentiation)0.05 µM
CHO-hMORβ-Arrestin RecruitmentEndomorphin-1EC50 (Potentiation)> 10 µM

Note: Data for the closely related compound BMS-986187, a G-protein-biased allosteric agonist of the δ-opioid receptor, shows potent G-protein activation but low potency in β-arrestin recruitment, highlighting the potential for biased signaling with this class of compounds.

Experimental Protocols & Methodologies

β-Arrestin Recruitment Assay (PathHunter® Protocol)

This protocol is adapted for the characterization of a PAM like this compound.

Objective: To determine the effect of this compound on the potency of a DOR agonist in inducing β-arrestin recruitment.

Materials:

  • PathHunter® CHO-K1 hDOR β-Arrestin cells

  • Cell plating reagent

  • DOR agonist (e.g., Leu-enkephalin)

  • This compound

  • PathHunter® Detection Reagents

  • White, clear-bottom 384-well assay plates

Procedure:

  • Cell Plating:

    • Culture PathHunter® cells according to the manufacturer's protocol.

    • On the day of the assay, harvest cells and resuspend in the provided cell plating reagent to the recommended density.

    • Dispense the cell suspension into the 384-well plates.

    • Incubate plates at 37°C in a CO2 incubator overnight.

  • Compound Preparation:

    • Prepare a serial dilution of the DOR agonist in assay buffer.

    • Prepare a fixed concentration of this compound in assay buffer. It is recommended to use a concentration at or near its EC50 for potentiation. A control group with vehicle instead of this compound must be included.

  • Compound Addition and Incubation:

    • Add the fixed concentration of this compound (or vehicle) to the appropriate wells.

    • Immediately add the serial dilutions of the DOR agonist to the wells.

    • Incubate the plates at 37°C for 90 minutes.

  • Detection:

    • Equilibrate the PathHunter® Detection Reagents to room temperature.

    • Add the detection reagent to all wells.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the agonist concentration.

    • Perform a non-linear regression analysis to determine the EC50 and Emax of the agonist in the presence and absence of this compound.

    • Calculate the fold-shift in EC50 to quantify the potentiation by this compound.

cAMP Modulation Assay

Objective: To measure the potentiation of agonist-induced inhibition of cAMP production by this compound.

Materials:

  • CHO-hDOR or NG108-15 cells

  • Forskolin

  • DOR agonist (e.g., DPDPE)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)

  • Cell culture medium and buffers

Procedure:

  • Cell Culture:

    • Culture cells to approximately 80-90% confluency.

    • Harvest and seed cells into 384-well plates at an optimized density.

    • Incubate overnight.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add this compound at various concentrations (or a fixed concentration) to the cells, along with a control group receiving only vehicle.

    • Add the DOR agonist at its EC20 concentration (a sub-maximal concentration that allows for potentiation to be observed).

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.

  • Detection and Analysis:

    • Lyse the cells and perform the cAMP measurement following the kit's protocol.

    • Calculate the percent inhibition of forskolin-stimulated cAMP levels for each condition.

    • Determine the potentiation of the agonist's inhibitory effect by this compound.

Troubleshooting Guides

Issue 1: No or low potentiation of the agonist response by this compound.

Possible Cause Troubleshooting Step
Sub-optimal agonist concentration The concentration of the orthosteric agonist used is critical. If it is too high (saturating), there will be no window to observe potentiation. Use an agonist concentration around its EC20 to EC50.
Incorrect this compound concentration The concentration of the PAM may be too low to elicit a response or too high, potentially causing off-target effects or assay interference. Perform a concentration-response curve for the PAM in the presence of a fixed agonist concentration.
Cell health and receptor expression Ensure cells are healthy and within a low passage number. Receptor expression levels can decline with extensive passaging, especially in endogenous cell lines like NG108-15.
Assay kinetics The incubation time may not be optimal for observing the allosteric effect. Perform a time-course experiment to determine the optimal incubation time for both the agonist and the PAM.
Probe dependence Allosteric modulators can exhibit "probe dependence," meaning they may potentiate some agonists but not others. Test this compound with a panel of different DOR agonists (e.g., peptide and small molecule agonists).

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Step
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to minimize well-to-well variability.
Inconsistent cell plating Ensure a homogenous cell suspension before and during plating. Avoid edge effects by not using the outer wells of the plate or by filling them with buffer.
Compound precipitation Visually inspect for compound precipitation in the assay buffer. Determine the solubility of this compound under the final assay conditions. Adjust DMSO concentration if necessary, ensuring it does not exceed a level that affects cell viability or receptor function.

Issue 3: this compound shows agonist activity in the absence of an orthosteric agonist.

Possible Cause Troubleshooting Step
Ago-PAM activity Some PAMs can have intrinsic agonist activity, especially at high concentrations or in systems with high receptor reserve. This is known as "ago-PAM" activity. A related compound, BMS-986187, has been shown to be a G-protein-biased allosteric agonist.
Assay artifact Rule out assay interference by running control experiments in the absence of the receptor (e.g., using the parental cell line).
Contamination Ensure that the compound stock is pure and not contaminated with an agonist.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane DOR δ-Opioid Receptor Gi Gi Protein DOR->Gi Activates Arrestin β-Arrestin DOR->Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Orthosteric Agonist (e.g., Leu-enkephalin) Agonist->DOR Binds to orthosteric site BMS986188 This compound (PAM) BMS986188->DOR Binds to allosteric site ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., reduced excitability) PKA->CellularResponse Phosphorylates targets Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Start Start: Select Cell Line (e.g., CHO-hDOR) PlateCells Plate cells in 384-well plates Start->PlateCells PrepCompounds Prepare serial dilutions of agonist and fixed concentration of this compound Start->PrepCompounds AddPAM Add this compound (or vehicle) to cells PlateCells->AddPAM AddAgonist Add agonist dilutions PrepCompounds->AddAgonist AddPAM->AddAgonist Incubate Incubate (e.g., 90 min at 37°C) AddAgonist->Incubate AddDetection Add detection reagent (e.g., for β-arrestin or cAMP) Incubate->AddDetection ReadPlate Read signal (e.g., luminescence) AddDetection->ReadPlate Analyze Analyze data: Generate dose-response curves, calculate EC50 fold-shift ReadPlate->Analyze Result Result: Quantify potentiation Analyze->Result

References

Validation & Comparative

A Comparative Guide to BMS-986188 and Other Delta-Opioid Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BMS-986188 with other positive allosteric modulators (PAMs) of the delta-opioid receptor (DOR). The information presented is intended to assist researchers in evaluating the pharmacological properties and potential therapeutic applications of these compounds. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates relevant signaling pathways.

Introduction to Delta-Opioid Receptor PAMs

The delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR), is a promising therapeutic target for managing pain and mood disorders. Unlike traditional orthosteric agonists that directly activate the receptor, positive allosteric modulators bind to a distinct site on the receptor. This binding enhances the effect of endogenous opioids, such as enkephalins, that are naturally released in the body. This mechanism of action offers the potential for a more targeted therapeutic effect with a reduced side-effect profile compared to conventional opioid agonists. This compound is a potent and selective DOR PAM that has been instrumental in exploring the therapeutic potential of this class of molecules.

Quantitative Comparison of Delta-Opioid PAMs

The following tables summarize the in vitro pharmacological data for this compound and other notable DOR PAMs.

Table 1: Potency (EC50) of Selected Delta-Opioid PAMs

Compoundδ-Opioid Receptor EC50 (µM)µ-Opioid Receptor EC50 (µM)Selectivity (µ/δ)
This compound 0.05 [1]>10>200
BMS-9861870.033100
Compound 30.08>10>125
Compound 40.12>10>83
Compound 50.25>10>40
Compound 100.045.6140

Data for compounds 3, 4, 5, and 10 are from Burford et al., J. Med. Chem. 2015, 58, 10, 4220–4229.

Table 2: Comparison of Allosteric Parameters for BMS-986187 and MIPS3614

AssayParameterBMS-986187MIPS3614
β-arrestin 2 Recruitment pKB5.74.8
αβ75
τB0.11
mGsi Recruitment pKB5.94.5
αβ56
τB0.10.1
Nb33 Recruitment pKB5.84.5
αβ67
τB0.10.1

Data from "Structure-guided allosteric modulation of the delta opioid receptor," bioRxiv, 2025. Note: BMS-986187 is a closely related analog of this compound.

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways activated by the delta-opioid receptor and a general workflow for evaluating DOR PAMs.

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activates beta_arrestin β-Arrestin DOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK/MAPK Pathway G_protein->ERK Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates beta_arrestin->ERK Activates Ligand Endogenous Opioid (e.g., Enkephalin) Ligand->DOR Binds to orthosteric site PAM DOR PAM (e.g., this compound) PAM->DOR Binds to allosteric site

Caption: Delta-opioid receptor signaling cascade.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis and Purification Primary_Screening Primary Screening (e.g., β-arrestin recruitment) Compound_Synthesis->Primary_Screening Secondary_Assays Secondary Functional Assays - G-protein activation ([35S]GTPγS) - Adenylyl cyclase inhibition - ERK1/2 phosphorylation Primary_Screening->Secondary_Assays Selectivity_Panel Selectivity Profiling (e.g., µ-opioid receptor) Secondary_Assays->Selectivity_Panel PK_Studies Pharmacokinetic Studies Selectivity_Panel->PK_Studies Efficacy_Models Efficacy Models (e.g., pain, depression) PK_Studies->Efficacy_Models Safety_Pharmacology Safety and Toxicology Efficacy_Models->Safety_Pharmacology

Caption: General workflow for DOR PAM discovery and development.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize delta-opioid PAMs.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated delta-opioid receptor, a key step in receptor desensitization and an alternative signaling pathway.

  • Cell Line: Typically, human embryonic kidney (HEK) 293 or Chinese hamster ovary (CHO) cells stably expressing the human delta-opioid receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment).

  • Principle: Upon receptor activation by an agonist, β-arrestin is recruited to the intracellular domain of the receptor. In enzyme fragment complementation assays, this recruitment brings two inactive enzyme fragments together, leading to a measurable signal (e.g., luminescence or fluorescence).

  • General Procedure:

    • Cells are plated in multi-well plates.

    • Cells are incubated with the DOR PAM (e.g., this compound) at various concentrations in the presence of a fixed, sub-maximal concentration of an orthosteric agonist (e.g., Leu-enkephalin).

    • After an incubation period, a substrate for the reporter enzyme is added.

    • The resulting signal is measured using a plate reader.

    • Data are analyzed to determine the EC50 of the PAM.

G Protein Activation ([35S]GTPγS) Assay

This assay directly measures the activation of G proteins coupled to the delta-opioid receptor.

  • Preparation: Cell membranes are prepared from cells expressing the delta-opioid receptor.

  • Principle: In the presence of an agonist, the Gα subunit of the G protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS, is used to quantify this exchange.

  • General Procedure:

    • Cell membranes are incubated with the DOR PAM, an orthosteric agonist, and [35S]GTPγS in an appropriate buffer.

    • The reaction is allowed to proceed for a defined period.

    • The reaction is terminated by rapid filtration through a filter mat, which traps the G protein-bound [35S]GTPγS.

    • The radioactivity on the filter mat is quantified using a scintillation counter.

    • The data are used to determine the potency and efficacy of the PAM in promoting G protein activation.

Adenylyl Cyclase Inhibition Assay

This assay measures the downstream effect of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

  • Cell Line: Cells expressing the delta-opioid receptor.

  • Principle: The delta-opioid receptor couples to inhibitory G proteins (Gi/o), which, when activated, inhibit the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cAMP.

  • General Procedure:

    • Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells are stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Concurrently, cells are treated with the DOR PAM and an orthosteric agonist.

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

    • The inhibitory effect of the PAM is determined by the reduction in cAMP levels compared to forskolin stimulation alone.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, which can be initiated by both G protein-dependent and β-arrestin-dependent mechanisms.

  • Cell Line: Cells expressing the delta-opioid receptor.

  • Principle: Activation of the delta-opioid receptor can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).

  • General Procedure:

    • Cells are serum-starved to reduce basal ERK1/2 phosphorylation.

    • Cells are treated with the DOR PAM and an orthosteric agonist for a short period.

    • Cells are lysed, and the protein concentration is determined.

    • The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are measured by Western blotting or a plate-based immunoassay (e.g., ELISA or AlphaScreen SureFire).

    • The ratio of pERK1/2 to total ERK1/2 is calculated to determine the extent of pathway activation.[2][3][4][5]

Conclusion

This compound is a highly potent and selective positive allosteric modulator of the delta-opioid receptor. The comparative data presented in this guide highlight its favorable in vitro profile relative to other published DOR PAMs. The experimental protocols outlined provide a framework for the further characterization and evaluation of novel DOR PAMs. The development of such compounds holds significant promise for the treatment of various neurological and psychiatric disorders with a potentially improved safety and tolerability profile.

References

BMS-986188: A Comparative Analysis of its Selectivity for Delta-Opioid versus Mu-Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of BMS-986188 for the delta-opioid receptor (DOR) over the mu-opioid receptor (MOR). The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to offer a comprehensive overview for research and drug development purposes.

Quantitative Selectivity Profile

This compound is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor.[1][2] Its selectivity has been primarily characterized through functional assays that measure receptor activation. The data presented below is derived from a β-arrestin recruitment assay, a common method to assess the functional consequences of ligand binding to G-protein coupled receptors (GPCRs).

CompoundReceptorAssay TypeParameterValue (µM)Selectivity (Fold)
This compound Delta-Opioid Receptor (DOR)β-arrestin RecruitmentEC500.05[1][2]>200-fold vs. MOR
Mu-Opioid Receptor (MOR)β-arrestin RecruitmentEC50>10[1]
SNC80 (Comparator)Delta-Opioid Receptor (DOR)Calcium Fluorescence AssayEC500.0528High δ-selectivity
Naltrindole (Comparator)Delta-Opioid Receptor (DOR)Antagonist Activity (Ke)0.003-0.008High δ-selectivity

Note: As a positive allosteric modulator, this compound enhances the activity of an orthosteric agonist. The EC50 values reported were determined in the presence of an endogenous (leu-enkephalin) or specific (endomorphin 1) agonist for the respective receptors. SNC80 is a well-known selective DOR agonist, and naltrindole is a selective DOR antagonist, included here for comparative context.

Experimental Protocols

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the opioid receptor upon agonist binding, a key event in GPCR signaling and regulation.

Objective: To determine the potency (EC50) of a test compound in inducing β-arrestin recruitment to either the delta- or mu-opioid receptor.

Methodology:

  • Cell Culture: CHO-K1 cells stably co-expressing the human delta-opioid receptor or mu-opioid receptor fused to a ProLink™ (PK) tag and a β-arrestin-Enzyme Acceptor (EA) fusion protein are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight to allow for adherence.

  • Compound Preparation: Test compounds, including this compound and reference agonists, are serially diluted to various concentrations.

  • Agonist Stimulation: The diluted compounds are added to the cells in the presence of a constant concentration of an orthosteric agonist (e.g., leu-enkephalin for DOR, endomorphin 1 for MOR).

  • Incubation: The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: A detection reagent containing the substrate for the complemented β-galactosidase enzyme is added to each well.

  • Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

G Workflow for β-Arrestin Recruitment Assay A Plate cells expressing tagged receptor and β-arrestin B Add serially diluted test compound + orthosteric agonist A->B C Incubate for 90 minutes at 37°C B->C D Add detection reagent C->D E Incubate for 60 minutes at room temperature D->E F Measure chemiluminescence E->F G Calculate EC50 F->G

β-Arrestin Recruitment Assay Workflow
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptors, providing a direct assessment of the initial step in the G-protein signaling cascade.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to stimulate [³⁵S]GTPγS binding to membranes containing the delta- or mu-opioid receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human delta- or mu-opioid receptor.

  • Assay Buffer: An appropriate assay buffer is prepared, typically containing Tris-HCl, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, the reaction is set up by adding the cell membranes, the test compound at various concentrations, and GDP.

  • Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS. The filters are then washed with ice-cold buffer.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is subtracted, and the data are analyzed to determine the EC50 and Emax values.

G Workflow for [³⁵S]GTPγS Binding Assay A Prepare cell membranes expressing opioid receptors B Incubate membranes with test compound and GDP A->B C Add [³⁵S]GTPγS to initiate binding B->C D Incubate for 60 minutes at 30°C C->D E Terminate reaction by rapid filtration D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity F->G H Calculate EC50 and Emax G->H

[³⁵S]GTPγS Binding Assay Workflow

Signaling Pathways

Both delta- and mu-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The dissociated Gβγ subunits can also modulate ion channels, leading to neuronal hyperpolarization. Following activation, the receptors are phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding uncouples the receptor from the G-protein, leading to desensitization and internalization of the receptor, and can also initiate G-protein-independent signaling cascades.

G Delta-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DOR δ-Opioid Receptor G_protein Gαi/oβγ DOR->G_protein Activates GRK GRK DOR->GRK Phosphorylates beta_arrestin β-Arrestin DOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP GRK->DOR Signaling_2 G-protein independent signaling beta_arrestin->Signaling_2 Initiates BMS986188 This compound (PAM) BMS986188->DOR Enhances Agonist Binding Agonist Agonist Agonist->DOR Binds

Delta-Opioid Receptor Signaling

G Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel G_protein->Ion_Channel Modulates cAMP ↓ cAMP GRK->MOR Signaling_2 G-protein independent signaling beta_arrestin->Signaling_2 Initiates Agonist Agonist Agonist->MOR Binds

Mu-Opioid Receptor Signaling

References

A Comparative Analysis: The Efficacy of BMS-986188 versus Traditional Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pain management, the quest for potent analgesics with minimal side effects is a paramount challenge. This guide provides a detailed comparison between BMS-986188, a novel delta-opioid receptor (DOR) positive allosteric modulator (PAM), and traditional µ-opioid receptor (MOR) agonists, the cornerstone of conventional opioid therapy. By examining their distinct mechanisms of action, preclinical efficacy, and theoretical side-effect profiles, this document offers valuable insights for researchers, scientists, and drug development professionals.

Traditional opioid agonists, such as morphine and fentanyl, primarily exert their analgesic effects by directly activating the µ-opioid receptor (MOR). This activation, while effective for pain relief, is also responsible for a cascade of undesirable and often life-threatening side effects, including respiratory depression, constipation, and a high potential for addiction and dependence.

In contrast, this compound represents a fundamentally different therapeutic strategy. It acts as a positive allosteric modulator at the delta-opioid receptor (DOR). This means that this compound does not directly activate the DOR itself but rather enhances the effect of the body's own endogenous opioid peptides, such as enkephalins, which are naturally released in response to pain. This mechanism is hypothesized to provide a more localized and controlled analgesic effect, potentially mitigating the widespread and often detrimental effects associated with MOR agonists. Preclinical evidence suggests that activation of the DOR can produce potent pain relief with a reduced risk of respiratory depression and dependence compared to MOR activation.[1]

Quantitative Data Summary

Direct head-to-head comparative studies quantifying the analgesic efficacy and side-effect profile of this compound against traditional MOR agonists are not extensively available in the public domain. The following table summarizes the known in vitro potency of this compound and provides a general comparison with the properties of a classic MOR agonist, morphine.

ParameterThis compound (DOR PAM)Morphine (MOR Agonist)
Primary Target Delta-Opioid Receptor (DOR)µ-Opioid Receptor (MOR)
Mechanism of Action Positive Allosteric ModulatorFull Agonist
EC50 (in vitro) ~50 nM (in the presence of an endogenous agonist)Varies by assay (typically in the nM to low µM range)
Reported Analgesic Efficacy (Preclinical) Under investigationWell-established
Theoretical Side-Effect Profile Lower potential for respiratory depression, constipation, and abuse.High incidence of respiratory depression, constipation, and abuse potential.

Signaling Pathways

The distinct mechanisms of this compound and traditional opioid agonists result in different intracellular signaling cascades.

Traditional µ-Opioid Receptor (MOR) Agonist Signaling

MOR_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor Gi Gi/o Protein MOR->Gi Activates BetaArrestin β-Arrestin Recruitment MOR->BetaArrestin Promotes Morphine Morphine (MOR Agonist) Morphine->MOR Binds and Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK ↑ K+ Channel (GIRK) Gi->GIRK Activates Ca ↓ Ca2+ Channel Gi->Ca Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca->Analgesia SideEffects Side Effects (Respiratory Depression, Constipation, etc.) BetaArrestin->SideEffects

Caption: Signaling pathway of a traditional µ-opioid receptor agonist.

This compound (DOR PAM) Signaling

DOR_PAM_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor Gi Gi/o Protein DOR->Gi Enhanced Activation BMS986188 This compound (DOR PAM) BMS986188->DOR Binds to Allosteric Site Endogenous Endogenous Opioid (e.g., Enkephalin) Endogenous->DOR Binds to Orthosteric Site AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia ReducedSideEffects Potentially Reduced Side Effects Analgesia->ReducedSideEffects Separation of effects

Caption: Signaling pathway of this compound, a delta-opioid receptor PAM.

Experimental Protocols

The evaluation of opioid compounds involves a series of well-defined in vitro and in vivo assays to characterize their efficacy and side-effect profiles.

In Vitro Assay: Radioligand Binding Assay

Objective: To determine the binding affinity of a compound to a specific opioid receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., MOR or DOR) are prepared.

  • Incubation: Membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the test compound.

  • Filtration: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be used to determine the binding affinity (Ki) of the test compound.

In Vivo Assay: Hot Plate Test for Analgesia

Objective: To assess the analgesic efficacy of a compound in a thermal pain model.

Methodology:

  • Acclimatization: Animals (typically mice or rats) are acclimatized to the testing environment.

  • Baseline Measurement: The baseline latency for the animal to exhibit a pain response (e.g., licking a paw or jumping) when placed on a heated surface (e.g., 55°C) is recorded.

  • Compound Administration: The test compound is administered to the animals.

  • Post-treatment Measurement: At various time points after administration, the latency to the pain response is measured again.

  • Data Analysis: An increase in the response latency compared to baseline indicates an analgesic effect. The dose of the compound that produces a 50% maximal possible effect (ED50) is calculated.

Experimental Workflow: In Vivo Analgesia and Side-Effect Assessment

Experimental_Workflow cluster_preclinical Preclinical In Vivo Assessment cluster_side_effects Side-Effect Assays AnimalModel Animal Model Selection (e.g., Mouse, Rat) DoseSelection Dose-Range Finding Studies AnimalModel->DoseSelection AnalgesiaAssay Analgesia Assessment (e.g., Hot Plate, Tail Flick) DoseSelection->AnalgesiaAssay SideEffectAssay Side-Effect Profiling DoseSelection->SideEffectAssay DataAnalysis Data Analysis (ED50, Therapeutic Index) AnalgesiaAssay->DataAnalysis RespDepression Respiratory Depression (Whole-body plethysmography) SideEffectAssay->RespDepression Constipation Gastrointestinal Motility (Charcoal meal transit) SideEffectAssay->Constipation AbuseLiability Conditioned Place Preference SideEffectAssay->AbuseLiability RespDepression->DataAnalysis Constipation->DataAnalysis AbuseLiability->DataAnalysis

References

Unveiling the Allosteric Binding Site of BMS-986188 on the δ-Opioid Receptor: A Mutagenesis-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-986188, a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), with a focus on validating its binding site through site-directed mutagenesis. The data presented herein offers a clear, evidence-based understanding of the molecular determinants of this compound's activity, crucial for the development of novel therapeutics targeting the opioid system.

Introduction to this compound and Allosteric Modulation

This compound is a selective positive allosteric modulator of the δ-opioid receptor, a G protein-coupled receptor (GPCR) implicated in pain, depression, and other neurological disorders. Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct site, enhancing the receptor's response to endogenous opioids. This mechanism offers the potential for a more nuanced and safer therapeutic profile. Identifying the precise binding site of these allosteric modulators is paramount for structure-based drug design and optimization.

Data Presentation: Impact of δ-Opioid Receptor Mutations on this compound Activity

To validate the predicted allosteric binding site of a closely related analog, BMS-986187, mutagenesis studies were performed. The following tables summarize the quantitative data from these experiments, comparing the functional activity of the modulator on wild-type (WT) versus mutant δ-opioid receptors. The data is derived from functional assays measuring the potentiation of the orthosteric agonist SNC-80.

Table 1: Effect of Mutations in the Predicted Allosteric Binding Site on the Potency of BMS-986187

MutationLocationFold Shift in EC50 of BMS-986187 (vs. WT)Effect on Allosteric Modulation
Y56ATM1>10-fold increaseSignificant decrease in potency
Q105ATM2~5-fold increaseModerate decrease in potency
K108ATM2~3-fold increaseMinor decrease in potency
Y109ATM2>10-fold increaseSignificant decrease in potency
W284KTM6No significant changePotency largely unaffected
L300WTM7AbolishedComplete loss of allosteric modulation
H301ATM7~4-fold increaseModerate decrease in potency

Table 2: Effect of Mutations on the Cooperativity between BMS-986187 and the Orthosteric Agonist SNC-80

MutationLocationQualitative Effect on CooperativityInterpretation
Y56ATM1ReducedImportant for binding and/or conformational change required for modulation.
Q105ATM2ReducedContributes to the allosteric interaction.
K108ATM2Minimally affectedLikely plays a minor role in the allosteric mechanism.
Y109ATM2Significantly reducedCritical for the allosteric effect.
W284KTM6ReducedAffects the conformational changes leading to cooperativity.
L300WTM7AbolishedEssential for the binding of the allosteric modulator.
H301ATM7ReducedContributes to the allosteric interaction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Site-Directed Mutagenesis of the δ-Opioid Receptor
  • Plasmid Template: A mammalian expression vector (e.g., pcDNA3.1) containing the full-length cDNA of the human δ-opioid receptor with an N-terminal FLAG epitope tag is used as the template for mutagenesis.

  • Mutagenesis Kit: The QuikChange II Site-Directed Mutagenesis Kit (Agilent Technologies) or a similar high-fidelity polymerase-based method is employed.

  • Primer Design: Oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation are designed with a melting temperature (Tm) of ≥78°C. Primers are complementary to opposite strands of the plasmid DNA.

  • PCR Amplification: The PCR reaction is set up with PfuUltra high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. Thermal cycling conditions are optimized according to the manufacturer's protocol, typically involving an initial denaturation, 16-18 cycles of denaturation, annealing, and extension, followed by a final extension.

  • Digestion of Parental DNA: The PCR product is treated with DpnI restriction enzyme to digest the parental, methylated, non-mutated plasmid DNA, leaving the newly synthesized, mutated plasmid intact.

  • Transformation: The DpnI-treated DNA is transformed into competent E. coli cells (e.g., XL1-Blue supercompetent cells).

  • Verification: Plasmid DNA is isolated from the resulting colonies, and the presence of the desired mutation and the integrity of the entire open reading frame are confirmed by DNA sequencing.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are a suitable host for transient or stable expression of the δ-opioid receptor constructs.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For transient expression, cells are seeded in appropriate culture plates (e.g., 6-well or 96-well) and transfected with the wild-type or mutant δ-opioid receptor plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000, FuGENE 6). Experiments are typically performed 24-48 hours post-transfection. For stable cell lines, transfected cells are selected using an appropriate antibiotic (e.g., G418).

Functional Assay: β-Arrestin Recruitment
  • Assay Principle: The PathHunter β-arrestin recruitment assay (DiscoverX) is a common method. It utilizes enzyme fragment complementation. The δ-opioid receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced receptor activation leads to β-arrestin recruitment, forcing the complementation of the two enzyme fragments and resulting in a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Procedure:

    • HEK293 cells stably expressing the ProLink-tagged δ-opioid receptor (wild-type or mutant) and the Enzyme Acceptor-tagged β-arrestin are seeded into 96-well or 384-well white, clear-bottom microplates.

    • The cells are incubated with varying concentrations of the allosteric modulator (this compound) in the presence of a fixed, sub-maximal (e.g., EC20) concentration of an orthosteric agonist (e.g., SNC-80).

    • Following an incubation period (typically 60-90 minutes at 37°C), the detection reagents, including the substrate for the complemented enzyme, are added.

    • After a further incubation period (e.g., 60 minutes at room temperature), the chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The data are normalized to the response of the orthosteric agonist alone and plotted as a function of the allosteric modulator concentration. The EC50 values are determined using a non-linear regression analysis (e.g., four-parameter logistic equation) in a suitable software like GraphPad Prism.

Visualizations

δ-Opioid Receptor Signaling Pathway

DOR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates GRK GRK DOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits Beta_Arrestin->DOR ERK ERK1/2 Beta_Arrestin->ERK Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates pERK p-ERK1/2 ERK->pERK Agonist Endogenous Opioid (e.g., Enkephalin) Agonist->DOR Binds to orthosteric site BMS986188 This compound (PAM) BMS986188->DOR Binds to allosteric site ATP ATP ATP->AC Mutagenesis_Workflow cluster_molecular_biology Molecular Biology cluster_cell_biology Cell Biology cluster_pharmacology Pharmacology cluster_conclusion Conclusion plasmid WT DOR Plasmid mutagenesis Site-Directed Mutagenesis plasmid->mutagenesis transfection Transfection into HEK293 Cells plasmid->transfection WT Control mutant_plasmid Mutant DOR Plasmid mutagenesis->mutant_plasmid sequencing DNA Sequencing (Verification) mutant_plasmid->sequencing sequencing->transfection expression Expression of WT and Mutant Receptors transfection->expression assay Functional Assay (e.g., β-Arrestin Recruitment) expression->assay data_analysis Data Analysis (EC50 Determination) assay->data_analysis comparison Compare WT vs. Mutant Receptor Activity data_analysis->comparison validation Validate Binding Site comparison->validation

Comparative Structural and Functional Analysis of BMS-986188 and Other δ-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers in pharmacology and drug development, this report provides a comprehensive comparison of BMS-986188 with other key δ-opioid receptor (DOR) agonists. This analysis is based on available structural data, in vitro functional assays, and detailed experimental protocols to facilitate objective evaluation and inform future research.

Introduction

The δ-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) family, is a promising therapeutic target for the treatment of pain, depression, and other neurological disorders. Unlike μ-opioid receptor (MOR) agonists, which are the cornerstone of pain management but are associated with severe side effects like respiratory depression and addiction, DOR agonists have shown a potential for a safer therapeutic profile. This compound is a novel positive allosteric modulator (PAM) of the DOR, offering a unique mechanism of action compared to traditional orthosteric agonists. This guide provides a detailed structural and functional comparison of this compound and its analogs with other well-characterized DOR agonists to aid researchers in the selection and application of these compounds.

Structural Insights into Ligand Binding at the δ-Opioid Receptor

While a crystal structure of this compound in complex with the DOR is not yet publicly available, extensive structural biology has elucidated the binding modes of other agonists. Notably, the crystal structures of the DOR in complex with the peptide agonist KGCHM07 (PDB ID: 6PT2) and the small molecule agonist DPI-287 (PDB ID: 6PT3) in an active state, as well as an inactive state structure with the antagonist naltrindole (PDB ID: 4N6H), provide a framework for understanding ligand recognition.

Recent cryo-electron microscopy (cryo-EM) studies of the DOR bound to the agonist DADLE and a close analog of this compound, MIPS3614, have begun to shed light on the allosteric binding site. However, in these studies, the density for the allosteric modulator was insufficient for precise atomic modeling, a challenge also encountered in previous X-ray crystallography attempts with BMS-986187. Computational modeling studies, often utilizing the existing active-state DOR structures, have been employed to predict the binding pose of allosteric modulators like BMS-986187. These models suggest a binding site topographically distinct from the orthosteric pocket where traditional agonists bind.

Comparative Quantitative Analysis

The following tables summarize the in vitro pharmacological properties of this compound, its analog BMS-986187, and a selection of other widely used DOR agonists. The data is compiled from various sources to provide a comparative overview of their binding affinities and functional potencies and efficacies in key signaling pathways.

Table 1: Binding Affinities of Ligands for the δ-Opioid Receptor

CompoundRadioligandPreparationKᵢ (nM)Reference
BMS-986187 [³H]diprenorphineWT DOR~600[1]
DPDPE [³H]diprenorphineHuman DOR in HEK293 cell membranes3.3[2]
SNC-80 [³H]naltrindoleCloned human DOR0.625 (for SNC162, a close analog)[3]
Deltorphin II [¹²⁵I]-deltorphin IHEK cells expressing WT DORData not available
ADL5859 Data not availableData not available20[4]
KGCHM07 [¹²⁵I]-deltorphin IHEK cells expressing WT DORpKᵢ available[5]
DPI-287 [¹²⁵I]-deltorphin IHEK cells expressing WT DORpKᵢ available

Table 2: Functional Potency and Efficacy in G-Protein Activation ([³⁵S]GTPγS Binding Assay)

CompoundEC₅₀ (nM)Eₘₐₓ (%)Reference
BMS-986187 (ago-PAM) 30192
DPDPE 12.0 ± 3.3Data not available
SNC-80 3257 (relative to DAMGO)
Deltorphin II Data not availableData not available
ADL5859 Data not availableData not available
KGCHM07 Data not availableData not available
DPI-287 Data not availableData not available

Table 3: Functional Potency and Efficacy in cAMP Inhibition Assay

CompoundIC₅₀ (nM)Eₘₐₓ (%)Reference
BMS-986187 Exhibited robust agonism, difficult to modelData not available
DPDPE Data not availableData not available
SNC-80 9.2Full agonist
Deltorphin II Data not availableData not available
ADL5859 Data not availableData not available
KGCHM07 Data not availableData not available
DPI-287 Data not availableData not available

Table 4: Functional Potency and Efficacy in β-Arrestin 2 Recruitment Assay

CompoundEC₅₀ (µM)Eₘₐₓ (%)Reference
This compound (PAM) 0.05 (in presence of leu-enkephalin)Data not available
BMS-986187 (ago-PAM) 579Low
DPDPE Data not availableData not available
SNC-80 Data not availableData not available
Deltorphin II Data not availableData not available
ADL5859 Data not availableData not available
KGCHM07 Data not availableData not available
DPI-287 Data not availableData not available

Signaling Pathways and Experimental Workflows

The activation of the δ-opioid receptor initiates downstream signaling cascades primarily through two pathways: the G-protein dependent pathway and the β-arrestin pathway. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of the key experimental assays used to characterize DOR agonists.

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist DOR Agonist (e.g., DPDPE, SNC-80) DOR δ-Opioid Receptor (DOR) Agonist->DOR Binds to orthosteric site PAM This compound (PAM) PAM->DOR Binds to allosteric site G_protein Gi/o Protein DOR->G_protein Activation GRK GRK DOR->GRK AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP P_DOR Phosphorylated DOR GRK->P_DOR Phosphorylation beta_Arrestin β-Arrestin P_DOR->beta_Arrestin Recruitment Internalization Receptor Internalization beta_Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) beta_Arrestin->MAPK

Figure 1: δ-Opioid Receptor Signaling Pathways.

Experimental_Workflows cluster_gtp [³⁵S]GTPγS Binding Assay cluster_camp cAMP Accumulation Assay cluster_arrestin β-Arrestin Recruitment Assay gtp_start Prepare cell membranes expressing DOR gtp_incubate Incubate with GDP, agonist, and [³⁵S]GTPγS gtp_start->gtp_incubate gtp_filter Filter to separate bound and free [³⁵S]GTPγS gtp_incubate->gtp_filter gtp_measure Measure radioactivity gtp_filter->gtp_measure gtp_analyze Calculate EC₅₀ and Eₘₐₓ gtp_measure->gtp_analyze camp_start Culture cells expressing DOR camp_stimulate Stimulate with forskolin and agonist camp_start->camp_stimulate camp_lyse Lyse cells camp_stimulate->camp_lyse camp_measure Measure cAMP levels (e.g., HTRF, ELISA) camp_lyse->camp_measure camp_analyze Calculate IC₅₀ and Eₘₐₓ camp_measure->camp_analyze arrestin_start Use cells co-expressing DOR and tagged β-arrestin arrestin_add Add agonist arrestin_start->arrestin_add arrestin_measure Measure signal generation (e.g., BRET, EFC) arrestin_add->arrestin_measure arrestin_analyze Calculate EC₅₀ and Eₘₐₓ arrestin_measure->arrestin_analyze

Figure 2: Experimental Workflows for Functional Assays.

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the DOR in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, GDP, the test compound (agonist), and the cell membrane preparation.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

    • Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o-coupled receptors like the DOR, by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture and Treatment:

    • Plate cells expressing the DOR in a 96-well plate and culture overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (agonist).

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other detection technologies.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal inhibition curve to determine the IC₅₀ (the concentration that produces 50% of the maximal inhibition) and Eₘₐₓ values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.

  • Assay Principle:

    • Utilize a cell line stably co-expressing the DOR and a β-arrestin fusion protein. The fusion protein is typically part of a reporter system, such as enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or Tango.

  • Assay Procedure:

    • Plate the engineered cells in a 96- or 384-well plate.

    • Add varying concentrations of the test compound (agonist).

    • Incubate for a period sufficient to allow for β-arrestin recruitment.

    • Measure the signal generated by the reporter system (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

Conclusion

This compound and its analog BMS-986187 represent a novel class of DOR modulators with a distinct pharmacological profile compared to traditional orthosteric agonists. BMS-986187, as an "ago-PAM," exhibits biased agonism, potently activating G-protein signaling with minimal recruitment of β-arrestin. This biased signaling profile is of significant interest as it may translate to a therapeutic advantage by minimizing the adverse effects associated with β-arrestin-mediated pathways. While a direct structural visualization of this compound bound to the DOR remains elusive, the available structural and functional data for a range of DOR agonists provide a valuable framework for understanding their mechanisms of action. This guide serves as a resource for researchers to compare and contrast these important pharmacological tools, aiding in the design of future experiments and the development of next-generation therapeutics targeting the δ-opioid receptor.

References

Cross-validation of BMS-986188 activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

While extensive cross-validation data of BMS-986188 across a broad spectrum of cancer cell lines is not publicly available, this guide provides a comprehensive overview of its known mechanism of action, target engagement, and the methodologies typically employed to assess its activity. This information is crucial for researchers and drug development professionals interested in the therapeutic potential of this compound.

This compound is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR)[1][2][3]. Unlike conventional agonists that directly activate the receptor, PAMs bind to a distinct site on the receptor, enhancing the effect of the endogenous ligand. This nuanced mechanism offers the potential for a more targeted and safer therapeutic profile.

Mechanism of Action: Modulating the δ-Opioid Receptor Signaling

This compound's primary target is the δ-opioid receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Upon binding of an endogenous opioid peptide, such as enkephalin, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. This compound enhances this process.

The canonical signaling pathway for the δ-opioid receptor involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, it can lead to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling events.

DOR_Signaling_Pathway Endogenous Opioid Endogenous Opioid DOR δ-Opioid Receptor (DOR) Endogenous Opioid->DOR BMS986188 BMS986188 BMS986188->DOR Positive Allosteric Modulation Gi Gαi/o DOR->Gi Gbg Gβγ DOR->Gbg Beta_Arrestin β-Arrestin DOR->Beta_Arrestin AC Adenylyl Cyclase Gi->AC GIRK GIRK Channel Gbg->GIRK Ca_channel N-type Ca2+ Channel Gbg->Ca_channel cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA

Caption: Simplified signaling pathway of the δ-opioid receptor modulated by this compound.

Activity of this compound in a Cellular Context

The activity of this compound has been characterized in cell-based assays designed to measure the functional consequences of δ-opioid receptor modulation. A commonly cited value is its half-maximal effective concentration (EC50), which is a measure of its potency.

CompoundCell LineAssay TypeEC50 (µM)Reference
This compoundCHO (Chinese Hamster Ovary)β-arrestin recruitment assay0.05[1]

This table summarizes the reported in vitro potency of this compound. It is important to note that this value was determined in a specific cell line (CHO cells) engineered to express the δ-opioid receptor and in the presence of an opioid receptor agonist.

Experimental Protocols

The following provides a generalized methodology for an experiment designed to determine the EC50 of a positive allosteric modulator like this compound.

β-Arrestin Recruitment Assay

This assay is a common method to assess the functional activity of GPCRs.

Objective: To determine the potency of this compound in modulating δ-opioid receptor activity by measuring the recruitment of β-arrestin to the receptor.

Materials:

  • CHO cell line stably co-expressing the human δ-opioid receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

  • Cell culture medium and supplements.

  • This compound.

  • A known δ-opioid receptor agonist (e.g., Leu-enkephalin).

  • Assay buffer.

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).

Procedure:

  • Cell Culture: CHO cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

  • Cell Plating: Cells are harvested and seeded into microplates at a predetermined density and allowed to attach overnight.

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer. A fixed, sub-maximal concentration of the δ-opioid receptor agonist is also prepared.

  • Treatment: The cell culture medium is removed, and the cells are washed with assay buffer. The prepared dilutions of this compound are then added to the cells, followed by the addition of the agonist.

  • Incubation: The microplates are incubated for a specific period to allow for receptor activation and β-arrestin recruitment.

  • Detection: The signal generated by the β-arrestin recruitment is measured using a microplate reader.

  • Data Analysis: The data is normalized and plotted as a concentration-response curve. The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is calculated using a suitable nonlinear regression model.

experimental_workflow A CHO Cell Culture (expressing DOR and β-arrestin) B Cell Plating in Microplates A->B D Cell Treatment B->D C Preparation of this compound and Agonist Dilutions C->D E Incubation D->E F Signal Detection (Microplate Reader) E->F G Data Analysis (EC50 Calculation) F->G

Caption: General experimental workflow for a β-arrestin recruitment assay.

Conclusion

This compound is a selective positive allosteric modulator of the δ-opioid receptor, a target primarily associated with neuronal signaling. While the user's interest in its cross-validation in various cell lines is noted, publicly available data to support such a comparison, particularly in the context of cancer cell lines, is currently lacking. The information and protocols provided in this guide are based on the established understanding of this compound's mechanism and are intended to inform researchers on the appropriate experimental contexts for studying this compound. Future research may explore the effects of δ-opioid receptor modulation in other cell types and disease models, which would then provide the data necessary for the kind of comparative analysis originally requested.

References

Unveiling the Signaling Bias of BMS-986188: A Comparative Guide to G Protein and β-Arrestin Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional activity of BMS-986188 and its closely related analog, BMS-986187, on the two primary signaling cascades downstream of the δ-opioid receptor: the G protein-mediated pathway and the β-arrestin pathway. Emerging evidence strongly indicates that this compound, like BMS-986187, is a G protein-biased positive allosteric modulator, preferentially activating G protein signaling over β-arrestin recruitment. This biased agonism presents a promising therapeutic profile by potentially maximizing desired analgesic effects while minimizing adverse effects associated with β-arrestin signaling.

Quantitative Analysis of Signaling Bias

A pivotal study on BMS-986187, a compound structurally and functionally similar to this compound, has provided quantitative insights into its biased signaling profile at the δ-opioid receptor. The following table summarizes the key findings, demonstrating a significant preference for G protein activation over β-arrestin 2 recruitment. While direct data for this compound is not publicly available, the data for BMS-986187 serves as a strong proxy due to their close structural relationship and shared mechanism of action as potent positive allosteric modulators of the δ-opioid receptor that modulate both G protein activation and β-arrestin recruitment.[1][2]

LigandG Protein Activation (GTPγS Binding)β-Arrestin 2 RecruitmentBias Factor
BMS-986187 EC₅₀: 301 nMEₘₐₓ: 92%EC₅₀: > 10,000 nMEₘₐₓ: < 10%~1787 (relative to a balanced agonist)
SNC80 (Balanced Agonist) EC₅₀: 19 nMEₘₐₓ: 100%EC₅₀: 353 nMEₘₐₓ: 100%1

EC₅₀: Half-maximal effective concentration. A lower EC₅₀ indicates higher potency. Eₘₐₓ: Maximum effect. Expressed as a percentage relative to a reference full agonist. Bias Factor: A quantitative measure of the preference for one signaling pathway over another.

The data clearly illustrates that BMS-986187 is a potent activator of the G protein pathway, achieving a maximal effect comparable to the full agonist SNC80. In stark contrast, its ability to recruit β-arrestin 2 is significantly weaker, with a much higher EC₅₀ and a minimal maximal response.[3][4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the differential engagement of the G protein and β-arrestin signaling pathways by a G protein-biased agonist like this compound.

G_Protein_Pathway cluster_0 Cell Membrane cluster_1 Cellular Response This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds G_Protein Gαi/o Gβγ DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to

G Protein-Mediated Signaling Pathway

B_Arrestin_Pathway cluster_0 Cell Membrane cluster_1 Cellular Response This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds GRK GRK DOR->GRK Weakly Promotes P-DOR Phosphorylated DOR GRK->P-DOR B_Arrestin β-Arrestin P-DOR->B_Arrestin Weak Recruitment Internalization Receptor Internalization B_Arrestin->Internalization Adverse_Effects Adverse Effects (e.g., tolerance) Internalization->Adverse_Effects

β-Arrestin Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the signaling bias of compounds like BMS-986187 and, by extension, this compound.

[³⁵S]GTPγS Binding Assay (G Protein Activation)

This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Experimental Workflow:

GTP_Assay_Workflow Membrane_Prep 1. Prepare cell membranes expressing δ-opioid receptors Incubation 2. Incubate membranes with This compound/7 and GDP Membrane_Prep->Incubation Stimulation 3. Add [³⁵S]GTPγS to initiate the binding reaction Incubation->Stimulation Termination 4. Terminate the reaction by rapid filtration Stimulation->Termination Scintillation 5. Quantify bound [³⁵S]GTPγS using a scintillation counter Termination->Scintillation Analysis 6. Analyze data to determine EC₅₀ and Eₘₐₓ Scintillation->Analysis

GTPγS Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human δ-opioid receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is performed in a buffer containing HEPES, NaCl, MgCl₂, and saponin.

  • Incubation: Membranes are incubated with varying concentrations of the test compound (e.g., BMS-986187) and a fixed concentration of GDP at 30°C.

  • Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

  • Termination: After a defined incubation period, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound [³⁵S]GTPγS, is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This cell-based assay measures the recruitment of β-arrestin to the activated δ-opioid receptor using an enzyme fragment complementation (EFC) technology.

Experimental Workflow:

Arrestin_Assay_Workflow Cell_Culture 1. Culture cells co-expressing DOR-PK and β-arrestin-EA Plating 2. Plate cells in a multi-well assay plate Cell_Culture->Plating Compound_Addition 3. Add varying concentrations of this compound/7 Plating->Compound_Addition Incubation 4. Incubate to allow for β-arrestin recruitment Compound_Addition->Incubation Lysis_Detection 5. Add detection reagents to lyse cells and generate signal Incubation->Lysis_Detection Luminescence 6. Measure luminescent signal with a plate reader Lysis_Detection->Luminescence Analysis 7. Analyze data to determine EC₅₀ and Eₘₐₓ Luminescence->Analysis

β-Arrestin Recruitment Assay Workflow

Detailed Protocol:

  • Cell Line: A stable cell line (e.g., U2OS or CHO) is used that co-expresses the δ-opioid receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

  • Cell Plating: Cells are plated in a white, clear-bottom multi-well plate and incubated overnight.

  • Compound Addition: The next day, cells are treated with a range of concentrations of the test compound.

  • Incubation: The plate is incubated for a specific period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: PathHunter® detection reagents are added to the wells. This lyses the cells and provides the substrate for the complemented β-galactosidase enzyme.

  • Signal Measurement: The luminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate luminometer.

  • Data Analysis: The data is normalized to a reference full agonist and fitted to a dose-response curve to calculate the EC₅₀ and Eₘₐₓ values.[5]

Conclusion

The available evidence strongly supports the classification of this compound, alongside its close analog BMS-986187, as a G protein-biased positive allosteric modulator of the δ-opioid receptor. This preferential activation of the G protein signaling pathway, which is associated with analgesia, coupled with minimal engagement of the β-arrestin pathway, which is implicated in receptor desensitization and potential adverse effects, highlights the significant therapeutic potential of this compound. The detailed experimental protocols provided herein offer a robust framework for further investigation and characterization of this and other biased ligands in drug discovery and development.

References

A Comparative Analysis of BMS-986188 and Endogenous Enkephalins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the synthetic compound BMS-986188 and the endogenous opioid peptides, Met-enkephalin and Leu-enkephalin. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, receptor binding affinities, functional activities, and the experimental protocols used for their characterization.

Executive Summary

Endogenous enkephalins, Met-enkephalin and Leu-enkephalin, are the body's natural ligands for opioid receptors, playing a crucial role in pain modulation and emotional regulation.[1] They act as direct agonists, binding to and activating opioid receptors to elicit a physiological response. In contrast, this compound is a synthetic molecule that functions as a selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR).[2][3] This fundamental difference in their mechanism of action—direct agonism versus allosteric modulation—forms the central theme of this comparison. While enkephalins directly activate opioid receptors, this compound enhances the effects of endogenous ligands like enkephalins at the delta-opioid receptor, offering a novel approach to modulating the opioid system.

Mechanism of Action

Endogenous Enkephalins: Met-enkephalin and Leu-enkephalin are pentapeptides that act as direct agonists at opioid receptors.[4][5] They bind to the orthosteric site of the receptors, inducing a conformational change that initiates intracellular signaling cascades. Both enkephalins exhibit affinity for mu (μ) and delta (δ) opioid receptors. Leu-enkephalin shows a slightly higher preference for delta-opioid receptors, while Met-enkephalin is a potent agonist at both mu and delta receptors.

This compound: this compound is a selective positive allosteric modulator (PAM) of the delta-opioid receptor. Unlike enkephalins, it does not bind to the orthosteric site and has no intrinsic efficacy on its own. Instead, it binds to a distinct allosteric site on the delta-opioid receptor, inducing a conformational change that increases the affinity and/or efficacy of endogenous ligands like Leu-enkephalin. A similar compound, BMS-986187, has been shown to increase the affinity of Leu-enkephalin for the delta-opioid receptor by 32-fold. This modulatory role allows for a more nuanced control of opioid signaling, as its effect is dependent on the presence of the endogenous agonist.

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and endogenous enkephalins at the mu- and delta-opioid receptors. It is important to note that the values for enkephalins can vary between studies due to different experimental conditions.

Table 1: Binding Affinity (Ki) in nM

CompoundDelta-Opioid Receptor (Ki in nM)Mu-Opioid Receptor (Ki in nM)Selectivity (Mu vs. Delta)
This compound N/A (PAM)N/A (PAM)Selective for Delta-Opioid Receptor
Leu-enkephalin 1.261.7~1.3-fold
Met-enkephalin 1.1 - 2~28~14-25-fold

N/A: Not applicable as this compound is a positive allosteric modulator and does not directly compete for the radioligand binding site in the same manner as an orthosteric agonist.

Table 2: Functional Activity (EC50/IC50) in nM

CompoundAssayDelta-Opioid Receptor (EC50/IC50 in nM)Mu-Opioid Receptor (EC50/IC50 in nM)
This compound β-arrestin recruitment50 (in the presence of an agonist)>10,000
Leu-enkephalin β-arrestin recruitment8.9977
Met-enkephalin GTPγS binding1.03 - 47~16
cAMP Inhibition6.4N/A
β-arrestin recruitment110N/A

N/A: Data not available in the provided search results.

Signaling Pathways

Opioid receptors, including the delta-opioid receptor, are G-protein coupled receptors (GPCRs). Upon activation by an agonist like an enkephalin, they primarily couple to the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate other downstream effectors. Activated opioid receptors can also be phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.

This compound, as a PAM, enhances the signaling initiated by the endogenous enkephalins through these pathways at the delta-opioid receptor.

G_Protein_Signaling cluster_membrane Cell Membrane DOR Delta-Opioid Receptor (DOR) G_Protein Gi/o Protein DOR->G_Protein Activates Enkephalin Enkephalin (Agonist) Enkephalin->DOR Binds to orthosteric site This compound This compound (PAM) This compound->DOR Binds to allosteric site Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to

Figure 1: G-protein dependent signaling pathway of the delta-opioid receptor.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane DOR_P Phosphorylated DOR Beta_Arrestin β-Arrestin DOR_P->Beta_Arrestin Recruits Enkephalin Enkephalin (Agonist) DOR DOR Enkephalin->DOR Binds DOR->DOR_P Phosphorylation by GRK GRK GRK Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling G-protein independent signaling Beta_Arrestin->Signaling

Figure 2: β-arrestin dependent signaling pathway of the delta-opioid receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and endogenous enkephalins.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]DPDPE for delta-opioid receptor, [³H]DAMGO for mu-opioid receptor).

    • Unlabeled competitor ligand (e.g., naloxone for non-specific binding).

    • Test compounds (enkephalins).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Incubation: Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in binding buffer. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled competitor).

    • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Opioid Receptors Incubation Incubate Membranes, Radioligand, and Test Compound/Competitor Membranes->Incubation Radioligand Radioligand (e.g., [3H]DPDPE) Radioligand->Incubation Test_Compound Test Compound (Enkephalin) Test_Compound->Incubation Competitor Unlabeled Competitor (e.g., Naloxone) Competitor->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters Filtration->Washing Counting Measure radioactivity Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Figure 3: Experimental workflow for a radioligand binding assay.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS (radiolabeled GTP analog).

    • Unlabeled GTPγS (for non-specific binding).

    • GDP.

    • Test compounds (enkephalins).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and NaCl).

    • Scintillation counter.

  • Procedure:

    • Incubation: Incubate cell membranes with GDP and varying concentrations of the test compound in assay buffer.

    • Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

    • Equilibration: Allow the binding to proceed for a defined time (e.g., 60 minutes at 30°C).

    • Termination: Terminate the reaction by rapid filtration.

    • Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP.

  • Materials:

    • Whole cells expressing the opioid receptor of interest.

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds (enkephalins).

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Cell Treatment: Treat cells with varying concentrations of the test compound.

    • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

    • Lysis: Lyse the cells to release intracellular cAMP.

    • Detection: Measure the cAMP levels using a suitable detection kit.

    • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor.

  • Materials:

    • Engineered cell line co-expressing the opioid receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter).

    • Test compounds (this compound, enkephalins).

    • Substrate for the reporter enzyme.

    • Luminometer or spectrophotometer.

  • Procedure:

    • Cell Plating: Plate the engineered cells in a microplate.

    • Compound Addition: Add varying concentrations of the test compound (for this compound, co-incubation with an agonist is required).

    • Incubation: Incubate for a specified period (e.g., 90 minutes) to allow for β-arrestin recruitment.

    • Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence).

    • Data Analysis: Plot the signal against the log concentration of the test compound to determine the EC50 value.

Conclusion

The comparative analysis of this compound and endogenous enkephalins reveals two distinct yet complementary approaches to modulating the delta-opioid receptor system. Enkephalins serve as the primary, direct activators of opioid receptors, essential for endogenous pain control and other physiological processes. This compound, as a selective positive allosteric modulator of the delta-opioid receptor, represents a sophisticated pharmacological tool. Its ability to enhance the effects of endogenous enkephalins offers the potential for a more targeted and controlled therapeutic intervention, potentially with a different side-effect profile compared to direct agonists. Understanding the nuances of their interactions with the delta-opioid receptor, as detailed in this guide, is crucial for the rational design and development of novel therapeutics for pain and other neurological disorders.

References

A Researcher's Guide to Alternative Techniques for Studying Delta-Opioid Receptor Allosteric Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key techniques to study the allosteric modulation of the delta-opioid receptor (DOR). Detailed experimental protocols, quantitative data from studies on prominent allosteric modulators, and visual workflows are presented to aid in the selection of appropriate methodologies for novel compound characterization.

The delta-opioid receptor (DOR), a class A G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of conditions, including chronic pain and depression.[1][2] Allosteric modulators of DOR offer a novel therapeutic strategy by fine-tuning the receptor's response to endogenous opioids, potentially offering improved safety and efficacy profiles compared to traditional orthosteric agonists.[2][3] This guide explores and compares various in vitro techniques used to characterize the effects of allosteric modulators on DOR signaling.

Comparative Analysis of Allosteric Modulator Activity

The following tables summarize the quantitative data for two well-characterized DOR positive allosteric modulators (PAMs), BMS-986187 and MIPS3614, across different functional assays. These tables provide a snapshot of how the choice of assay can influence the observed potency and efficacy of a modulator.

Table 1: Pharmacological Profile of BMS-986187, a DOR Positive Allosteric Modulator

Assay TypeOrthosteric AgonistCell LineParameterValueReference
β-Arrestin RecruitmentLeu-enkephalinCHO-OPRD1EC50 (PAM mode)48 nM[4]
β-Arrestin RecruitmentEndomorphin-1CHO-OPRM1EC50 (PAM mode)2 µM
G Protein Signaling--EC50 (Agonist mode)301 nM
β-Arrestin Recruitment--EC50 (Agonist mode)579 µM
G Protein ActivationLeu-enkephalin-Affinity Increase32-fold
Radioligand BindingSNC-80-pKB~6.0
Functional CooperativitySNC-80-αβ~10

Table 2: Pharmacological Profile of MIPS3614, a DOR Positive Allosteric Modulator

Assay TypeOrthosteric AgonistCell LineParameterValueReference
cAMP InhibitionDADLE-ΔpEC50Varies by mutant
Nb33 RecruitmentDADLE-Potency Shift (EC50)Significant
β-Arrestin 2 RecruitmentDADLE-Potency Shift (EC50)Significant
mGsi CouplingDADLE-Potency Shift (EC50)Significant

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways of the delta-opioid receptor and the general workflows of the experimental techniques discussed.

DOR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activation GRK GRK DOR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK1/2 G_protein->ERK Activation cAMP cAMP AC->cAMP Conversion of ATP beta_arrestin β-Arrestin GRK->beta_arrestin Recruitment PKA PKA cAMP->PKA Activation beta_arrestin->ERK Activation Orthosteric_Agonist Orthosteric Agonist Orthosteric_Agonist->DOR Allosteric_Modulator Allosteric Modulator Allosteric_Modulator->DOR Experimental_Workflows cluster_cAMP cAMP Accumulation Assay cluster_bArr β-Arrestin Recruitment Assay cluster_GTP [35S]GTPγS Binding Assay cAMP_1 Cells expressing DOR cAMP_2 Add Forskolin + Agonist ± Modulator cAMP_1->cAMP_2 cAMP_3 Incubate cAMP_2->cAMP_3 cAMP_4 Lyse cells & detect cAMP (e.g., HTRF, AlphaScreen) cAMP_3->cAMP_4 bArr_1 Cells with tagged DOR & β-Arrestin bArr_2 Add Agonist ± Modulator bArr_1->bArr_2 bArr_3 Incubate bArr_2->bArr_3 bArr_4 Measure signal (e.g., BRET, FRET, Enzyme Complementation) bArr_3->bArr_4 GTP_1 Prepare cell membranes GTP_2 Add GDP, [35S]GTPγS, Agonist ± Modulator GTP_1->GTP_2 GTP_3 Incubate GTP_2->GTP_3 GTP_4 Filter & wash GTP_3->GTP_4 GTP_5 Measure radioactivity GTP_4->GTP_5

References

Safety Operating Guide

Proper Disposal of BMS-986188: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for BMS-986188, a selective positive allosteric modulator of the δ-opioid receptor. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, adherence to standard laboratory safety protocols and local regulations for chemical waste disposal is mandatory.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for correct handling and storage.

PropertyValue
CAS Number 1776115-10-6
Molecular Formula C₃₀H₃₁BrO₄
Molecular Weight 535.5 g/mol
Appearance Crystalline solid
Storage Store at -20°C for up to 1 month, or at -80°C for up to 6 months.

Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for the disposal of non-hazardous solid laboratory chemicals.

1. Waste Identification and Segregation:

  • Characterize the Waste: Confirm that the waste stream contains only this compound and any non-hazardous materials used during its handling (e.g., weighing paper, contaminated gloves).

  • Segregate from Hazardous Waste: Do not mix this compound waste with any hazardous chemical waste, including halogenated organic waste.

2. Personal Protective Equipment (PPE):

  • Prior to handling the waste, ensure appropriate PPE is worn, including:

    • Safety glasses or goggles

    • Laboratory coat

    • Nitrile gloves

3. Containerization and Labeling:

  • Select an Appropriate Container: Use a new, clean, and sealable container for collecting the solid waste. The container should be compatible with the chemical.

  • Label the Container: Clearly label the waste container with the following information:

    • "Non-Hazardous Waste"

    • "this compound"

    • Date of accumulation

    • Name of the principal investigator or laboratory

4. Spill and Decontamination Procedures:

  • In the event of a spill, avoid generating dust.

  • For small spills, gently sweep the solid material into a designated waste container.

  • Decontaminate the spill area and any equipment that came into contact with the compound using a suitable solvent such as ethanol or isopropanol. Collect the decontamination materials (e.g., wipes) and dispose of them as non-hazardous solid waste.

5. Final Disposal:

  • Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health & Safety (EHS) department for specific procedures regarding non-hazardous chemical waste.

  • Landfill Disposal: As a non-hazardous solid, this compound may be suitable for disposal in a sanitary landfill. However, do not place the chemical waste in regular laboratory trash cans that are handled by custodial staff.[1]

  • Designated Waste Stream: Follow your institution's procedure for transferring the labeled, sealed container to the designated non-hazardous waste collection area.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the key decision points and workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Characterize Waste (Is it mixed with hazardous materials?) A->B C Yes B->C D No B->D E Segregate and Dispose as Hazardous Waste C->E F Wear Appropriate PPE D->F G Containerize in a Labeled, Sealed Container F->G H Consult Institutional EHS Guidelines G->H I Transfer to Designated Non-Hazardous Waste Collection Area H->I J Final Disposal (e.g., Sanitary Landfill) I->J

This compound Disposal Decision Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify this compound Waste B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Select & Label a Non-Hazardous Waste Container B->C D Transfer Solid Waste to Container C->D E Decontaminate Glassware & Surfaces (if necessary) D->E F Place Contaminated Disposables (e.g., gloves, wipes) in Container E->F G Seal the Waste Container F->G H Consult EHS for Institutional Procedures G->H I Transport to Designated Waste Collection Point H->I

Step-by-Step Disposal Procedure for this compound

References

Personal protective equipment for handling BMS-986188

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like BMS-986188 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is a selective positive allosteric modulator of the δ-opioid receptor, and while specific hazard information is not widely published, it is prudent to handle it as a potent, biologically active compound.[1][2][3] The following procedures are based on best practices for handling such research chemicals.[4][5]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent research compounds. The required PPE for handling this compound is summarized in the table below.

ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.• A disposable, back-closing gown is preferred.• ANSI Z87.1 certified.
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection• Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes.

Experimental Protocols: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Before handling this compound, ensure all necessary PPE is donned correctly.

  • Prepare a designated workspace within a certified chemical fume hood or a powder containment hood.

  • Cover the work surface with absorbent, disposable bench paper.

2. Weighing and Aliquoting (Solid Form):

  • All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation.

  • Use dedicated spatulas and weighing boats.

  • After weighing, carefully seal the primary container and decontaminate the exterior.

  • Clean the weighing area and all equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

3. Solution Preparation:

  • Preparation of this compound solutions should be performed in a chemical fume hood.

  • Add solvent to the vial containing the solid compound slowly to avoid splashing.

  • Ensure the compound is fully dissolved before removing it from the hood.

  • The stock solution should be aliquoted and stored in clearly labeled, sealed containers at -20°C for up to one month or at -80°C for up to six months.

4. Disposal:

  • All materials that have come into contact with this compound, including gloves, absorbent paper, pipette tips, and empty vials, must be treated as hazardous waste.

  • Dispose of solid and liquid waste in appropriately labeled hazardous waste containers according to your institution's guidelines.

Experimental Workflow

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don all required PPE prep_workspace Prepare designated workspace in a fume hood prep_ppe->prep_workspace weighing Weigh solid compound in fume hood prep_workspace->weighing solution Prepare stock solution in fume hood weighing->solution storage Aliquot and store at -20°C or -80°C solution->storage waste Dispose of all contaminated materials as hazardous waste storage->waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BMS-986188
Reactant of Route 2
Reactant of Route 2
BMS-986188

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.